4-Hydroxy-4-phenylcyclohexanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-4-phenylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c13-11-6-8-12(14,9-7-11)10-4-2-1-3-5-10/h1-5,14H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAQXRYQUQBSKEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1=O)(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60342675 | |
| Record name | 4-Hydroxy-4-phenylcyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60342675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51171-73-4 | |
| Record name | 4-Hydroxy-4-phenylcyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60342675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxy-4-phenylcyclohexan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Precision Synthesis of 4-Hydroxy-4-phenylcyclohexanone: Grignard Addition and Chemoselective Hydrolysis
Topic: Precision Synthesis of 4-Hydroxy-4-phenylcyclohexanone via Grignard Addition Content Type: Technical Whitepaper / Operational Guide Audience: Synthetic Organic Chemists & Process Development Scientists
Executive Summary
The preparation of This compound is a pivotal transformation in the synthesis of central nervous system (CNS) active agents, particularly opioid analgesics structurally related to Tramadol. While the retrosynthetic disconnection appears simple—phenyl addition to a cyclohexanone core—the practical execution is fraught with chemoselectivity challenges.
Direct addition of phenylmagnesium bromide to 1,4-cyclohexanedione yields a statistical mixture of mono- and di-adducts, rendering purification inefficient. Therefore, the industrial standard necessitates a protection-addition-deprotection strategy using 1,4-dioxaspiro[4.5]decan-8-one (1,4-cyclohexanedione monoethylene acetal) as the electrophile.
This guide details the optimized protocol for the Grignard addition and the subsequent critical hydrolysis step, where the risk of dehydrating the tertiary benzylic alcohol to the alkene (4-phenylcyclohex-3-enone) must be mitigated through kinetic control.
Strategic Reaction Pathway
The synthesis hinges on the stability of the ketal protecting group during the highly basic Grignard conditions, followed by its removal under acidic conditions mild enough to preserve the tertiary alcohol.
Visualization: Reaction Scheme
Figure 1: Synthetic pathway highlighting the critical divergence between the target alcohol and the dehydration impurity.[1]
Phase 1: The Grignard Addition
Objective: Chemoselective nucleophilic addition of the phenyl group to the ketone.
Reagents & Materials
| Component | Specification | Role |
| Substrate | 1,4-Dioxaspiro[4.5]decan-8-one | Electrophile (Must be <0.1% water) |
| Reagent | Phenylmagnesium Bromide (3.0 M in Et₂O) | Nucleophile |
| Solvent | Anhydrous THF (Tetrahydrofuran) | Reaction Medium (Stabilizes Mg species) |
| Quench | Saturated NH₄Cl (aq) | Proton source / Magnesium salt solubilizer |
Expert Protocol
Context: The mono-acetal substrate is solid at room temperature. Solubility in diethyl ether can be poor; therefore, THF is the preferred solvent to ensure a homogeneous reaction mixture.
-
System Preparation: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Flush continuously with Argon or Nitrogen.
-
Substrate Solubilization: Charge the RBF with 1,4-dioxaspiro[4.5]decan-8-one (1.0 equiv) . Add Anhydrous THF (10 mL per gram of substrate). Stir until fully dissolved.
-
Thermal Control: Cool the solution to 0°C using an ice/water bath.
-
Why? Although Grignard additions are exothermic, starting cold prevents runaway reflux and minimizes competitive enolization (though less relevant for this non-enolizable position, it reduces general side reactions).
-
-
Addition: Transfer Phenylmagnesium Bromide (1.2 equiv) to the addition funnel via cannula (air-free technique). Dropwise add the Grignard reagent to the ketone solution over 30–45 minutes.
-
Observation: A white precipitate (magnesium alkoxide) may form. This is normal.
-
-
Reaction Completion: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.
-
Validation: Monitor by TLC (Mobile Phase: 30% EtOAc/Hexane). The starting material spot (Rf ~0.4) should disappear, replaced by a lower Rf spot (the alcohol).
-
-
Quenching (The "Schlenk" Danger Zone):
-
Cool back to 0°C.
-
Slowly add saturated aqueous NH₄Cl.
-
Caution: Rapid addition causes violent foaming. The goal is to hydrolyze the Mg-alkoxide without generating excessive heat that could degrade the acetal prematurely.
-
Phase 2: Hydrolysis & Deprotection
Objective: Removal of the ethylene glycol ketal without dehydrating the tertiary alcohol.
The Scientific Challenge: The product contains a tertiary benzylic alcohol . This structural motif is exceptionally prone to E1 elimination under acidic conditions because the resulting carbocation is resonance-stabilized by the phenyl ring.
Optimization Table: Acid Choice
| Acid System | Temperature | Outcome | Recommendation |
| Conc. HCl / Reflux | 100°C | Major Dehydration (Alkene formation) | ⛔ AVOID |
| pTSA / Acetone | Reflux | Mixed Ketone/Alkene | ⚠️ RISKY |
| 10% HCl (aq) / THF | 20–25°C | High Yield Ketone (>90%) | ✅ PREFERRED |
| Acetic Acid / H₂O | 60°C | Slow conversion, clean product | ⚠️ Too Slow |
Expert Protocol (Deprotection)
-
Biphasic Setup: Do not isolate the solid intermediate if possible. After the NH₄Cl quench in Phase 1, separate the organic layer.
-
Acidification: Add 10% aqueous HCl (approx. 2 equiv relative to SM) directly to the crude organic phase (THF/Ether mixture).
-
Kinetic Monitoring: Stir vigorously at Room Temperature .
-
Time: Typically 1–3 hours.
-
Endpoint: Monitor TLC.[2] The intermediate acetal-alcohol converts to the ketone-alcohol.
-
Critical Stop: If a new non-polar spot (high Rf) appears, this is the alkene (dehydration product). Stop immediately.
-
-
Workup: Neutralize with saturated NaHCO₃ until pH 7. Extract with Ethyl Acetate (3x).[1] Wash combined organics with Brine. Dry over Na₂SO₄.[1]
-
Isolation: Concentrate in vacuo. The crude product is often a viscous oil that crystallizes upon standing or trituration with cold ether/hexane.
Process Workflow & Decision Logic
Figure 2: Operational decision tree for the hydrolysis phase to prevent product degradation.
Troubleshooting & Quality Control
Self-Validating Checks
-
Moisture Check: If the Grignard reagent does not initiate (no exotherm/color change upon mixing with a small iodine crystal), the THF is likely "wet". Remedy: Distill THF over Sodium/Benzophenone or use molecular sieves (3Å).
-
Dehydration Alert: The target molecule (this compound) has a melting point of 118–120°C . If your solid melts significantly lower (<100°C) or is an oil, check NMR for vinylic protons (approx 6.0 ppm). This indicates dehydration.[3][4][5][6]
Purification
If the crude product contains the alkene impurity:
-
Recrystallization: The ketone is a solid; the alkene is often an oil or low-melting solid. Recrystallize from Ethanol/Water or Toluene/Heptane .
-
Column Chromatography: If necessary, use Silica Gel.[2]
-
Warning: Silica is slightly acidic and can catalyze dehydration of this specific substrate on the column if the residence time is long. Add 1% Triethylamine to the eluent to neutralize the silica.
-
References
- Lednicer, D., et al. (1980). The Organic Chemistry of Drug Synthesis. Vol 2. Wiley-Interscience.
-
PrepChem. Synthesis of this compound. Link
-
Google Patents. CN102746269A - Preparation process of 1,4-cyclohexanedione monoethylene acetal. Link
-
Google Patents. CN1772747A - Synthetic method of 1,4-dioxaspiro[4.5]decane-8-one. Link
-
ChemicalBook. this compound Product Properties. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. prepchem.com [prepchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. homework.study.com [homework.study.com]
- 5. pure.au.dk [pure.au.dk]
- 6. Dehydration of 4-hydroxy-2,3,4-triphenylcyclopent-2-enone - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Technical Whitepaper: Tautomeric Dynamics and Conformational Control in 4-Hydroxy-4-phenylcyclohexanone
[1][2]
Executive Summary
4-Hydroxy-4-phenylcyclohexanone (4-HPC) represents a critical scaffold in the synthesis of central nervous system (CNS) active agents, including tramadol analogs and related opioid receptor modulators.[1][2] While often treated as a static intermediate, 4-HPC exhibits complex dynamic behavior governed by keto-enol tautomerism .[1][2]
This guide provides an in-depth technical analysis of the tautomeric equilibrium of 4-HPC. Unlike simple cyclohexanone, the presence of a bulky phenyl group and a polar hydroxyl moiety at the C4 position imposes strict conformational locking. This "anchoring effect" dictates the stereoelectronics of enolization, influencing reactivity, deuterium exchange rates, and stability during scale-up.
Part 1: Structural & Electronic Landscape[1]
To understand the tautomerism of 4-HPC, one must first define its ground-state conformation.[1] Tautomerism is not merely a proton shift; it is a structural transformation subject to steric and stereoelectronic constraints.[2]
The "Phenyl-Anchor" Effect
Cyclohexanone rings exist in a dynamic equilibrium between chair conformers. However, substituents at the C4 position impose a thermodynamic preference based on their A-values (conformational free energy differences).
Thermodynamic Consequence:
In 4-HPC, the bulky phenyl group acts as a conformational anchor, locking the ring into a chair conformation where the phenyl group is equatorial and the hydroxyl group is axial . This locking prevents the ring flipping observed in unsubstituted cyclohexanone, making the axial and equatorial protons at the
Stereoelectronic Control of Enolization
Enolization requires the overlap of the breaking C-H
-
Axial
-Protons: Highly acidic; kinetically labile; rapid exchange.[1][2] -
Equatorial
-Protons: Poor orbital overlap (dihedral angle ); kinetically stable; slow exchange.[1][2]
Implication: For 4-HPC, the "locked" conformation means that base-catalyzed enolization proceeds almost exclusively through the abstraction of the axial protons at C2/C6.
Part 2: Thermodynamics & Kinetics of Tautomerism[1]
The Equilibrium Constant ( )
For most monocyclic ketones, the equilibrium heavily favors the keto form.
While specific experimental
| Compound | Structural Factor | ||
| Cyclohexanone | 6.4 | Baseline ring strain relief | |
| 4-t-Butylcyclohexanone | 6.3 | Locked conformation (similar to 4-HPC) | |
| 4-HPC (Estimated) | ~6.0 - 6.2 | Inductive effect of C4-OH slightly increases acidity |
Mechanistic Pathway (Base-Catalyzed)
The formation of the enolate is the rate-determining step in base-catalyzed tautomerism.
Figure 1: Base-catalyzed enolization pathway emphasizing the stereoselective abstraction of the axial proton.[1]
Part 3: Experimental Protocol (Self-Validating)
To quantify the tautomeric dynamics of 4-HPC, simple NMR observation is insufficient due to the low concentration of the enol form. The Deuterium Exchange Kinetic Method is the gold standard. This protocol measures the rate of disappearance of
Materials & Reagents[2]
-
Solvent: DMSO-d6 (provides a polar aprotic environment that stabilizes the enolate transition state).[1]
-
Internal Standard: 1,4-Dinitrobenzene (non-exchangeable protons).[1][2]
Step-by-Step Methodology
Step 1: Baseline Characterization (T=0)
-
Dissolve 20 mg of 4-HPC in 0.6 mL of DMSO-d6.
-
Validation Check: Identify the
-protons.[1][2] In the "locked" 4-HPC, you should see distinct multiplets for axial (approx 2.4-2.6 ppm) and equatorial (approx 2.0-2.2 ppm) protons due to the fixed chair conformation.[1]
Step 2: Initiation of Exchange
-
Add 50
L of D2O containing 0.01 M NaOD directly to the NMR tube.[1][2] -
Invert the tube 3 times to mix (do not vortex vigorously to avoid bubble formation).
-
Immediately insert into the NMR probe pre-equilibrated to 25°C.[2]
Step 3: Kinetic Acquisition
-
Set up an arrayed experiment to acquire spectra every 5 minutes for 2 hours.
-
Focus: Monitor the integral of the
-proton signals relative to the Internal Standard.
Step 4: Data Analysis
-
Plot
vs. time ( ), where is the integral of the -protons.[1] -
The slope of the line corresponds to
(observed pseudo-first-order rate constant).[1] -
Self-Validation: The axial proton signal should decrease significantly faster than the equatorial signal (if resolution permits distinction), confirming stereoelectronic control.
Figure 2: Kinetic NMR workflow for determining enolization rates via deuterium exchange.
Part 4: Implications in Drug Development
Understanding the tautomerism of 4-HPC is not merely academic; it has direct consequences for pharmaceutical applications.[1]
Racemization of Derivatives
While 4-HPC itself is achiral (meso-like plane of symmetry), any substitution at the
-
Risk: If a drug candidate is synthesized by alkylating 4-HPC at C2, the resulting product is susceptible to racemization via the enol intermediate.
-
Mitigation: The "locked" conformation implies that racemization is slower than in flexible rings, but still inevitable in basic media. Formulations must be kept at neutral pH.[1][2]
Isotopic Labeling
For metabolic studies, deuterated analogs are often required.[1][2] The stereoselective enolization described in Section 1.2 allows for the selective preparation of axial-deuterated analogs by controlling the reaction time and using bulky bases that cannot access the equatorial protons easily.
Formulation Stability
In liquid formulations, trace metal ions can act as Lewis acids, catalyzing enolization.[1][2] The enol form is more susceptible to oxidative degradation (forming
References
-
Carey, F. A., & Sundberg, R. J. (2007).[1][2] Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.).[1][2] Springer.[1][2] [1][2]
-
Guthrie, J. P. (1982).[1][2] Hydrolysis of esters of oxy acids: pKa values for strong acids; Brønsted relationship for attack of water at a carbonyl group.[1][2] Canadian Journal of Chemistry, 60(7), 765-778.[1][2] [1][2]
-
Eliel, E. L., & Wilen, S. H. (1994).[1][2] Stereochemistry of Organic Compounds. Wiley-Interscience.[1][2] (Authoritative text on A-values and conformational locking). [1][2]
-
Kresge, A. J. (1991).[1][2] Reactive intermediates: Enols and enolates.[1][2][3] Accounts of Chemical Research, 24(10), 295-301.[1][2] (Seminal work on keto-enol equilibrium constants). [1][2]
-
PubChem Compound Summary. (2023). This compound (CID 78605).[1][2] National Center for Biotechnology Information.[1][2] [1][2]
Technical Guide: Stability, Storage, and Handling of 4-Hydroxy-4-phenylcyclohexanone
This guide is structured to address the specific stability challenges of 4-Hydroxy-4-phenylcyclohexanone , a tertiary benzylic alcohol intermediate.
Executive Summary & Chemical Identity
Target Compound: this compound CAS Registry Number: 51171-73-4 (Note: Distinct from 4-phenylcyclohexanone [CAS 4894-75-1] and 4-(4-hydroxyphenyl)cyclohexanone [CAS 105640-07-1]). Molecular Formula: C₁₂H₁₄O₂ Molecular Weight: 190.24 g/mol
Critical Stability Insight: Unlike its analog 4-phenylcyclohexanone, this compound possesses a tertiary hydroxyl group at the C4 position , geminal to the phenyl ring. This structural feature creates a "benzylic alcohol" motif that is thermodynamically predisposed to acid-catalyzed dehydration . The resulting carbocation is resonance-stabilized by the phenyl ring, facilitating rapid elimination of water to form the conjugated enone impurity.
Core Recommendation: Strictly anhydrous conditions and low-temperature storage (-20°C) are required to prevent spontaneous dehydration.
Physicochemical Profile & Degradation Mechanisms
The Dehydration Pathway (Primary Failure Mode)
The primary degradation product is 4-phenylcyclohex-3-en-1-one (or its isomer). This reaction is driven by the formation of a stable conjugated system.
Mechanism Visualization
The following diagram illustrates the acid-catalyzed pathway that occurs if the compound is exposed to trace moisture or acidic surfaces (e.g., silica gel).
Caption: Figure 1. The acid-catalyzed dehydration pathway.[1] The tertiary benzylic carbocation intermediate drives the rapid formation of the enone impurity.
Stability Data Summary
| Parameter | Stability Status | Risk Factor |
| Thermal | Low | Dehydration accelerates >40°C. Melting often coincides with decomposition. |
| Hydrolytic | Moderate | Stable in neutral water, but trace acid catalyzes rapid degradation. |
| Oxidative | Moderate | The ketone moiety is stable, but the phenyl ring is susceptible to radical oxidation over long periods. |
| Photolytic | Unknown/Risk | Conjugated impurities (if present) absorb UV strongly; store in amber glass. |
Storage & Handling Protocols
Environmental Control
To maintain purity >98% over 12 months, the following "Cold Chain" protocol is mandatory.
-
Temperature: Store at -20°C ± 5°C .
-
Reasoning: Arrhenius kinetics dictate that lowering the temperature from ambient (25°C) to -20°C reduces the rate of spontaneous elimination by approximately 20-30 fold.
-
-
Atmosphere: Blanket with dry Argon or Nitrogen .
-
Reasoning: Prevents atmospheric moisture absorption. The compound is hygroscopic; absorbed water acts as a proton shuttle, catalyzing the dehydration described in Fig 1.
-
-
Container: Amber borosilicate glass with a PTFE-lined screw cap.
-
Avoid: Do not store in standard polyethylene (PE) bags for long periods, as moisture permeability is too high.
-
Handling Workflow
The following workflow ensures the "Chain of Custody" for chemical stability.
Caption: Figure 2. Recommended handling workflow to minimize moisture exposure and thermal cycling.
Analytical Monitoring (Self-Validating System)
Standard purity assays (e.g., simple titration) are insufficient because they may not distinguish the starting material from the dehydration product. Reverse-Phase HPLC is the required method for validation.
HPLC Method Parameters
This method separates the polar tertiary alcohol from the non-polar conjugated enone.
-
Column: C18 (e.g., Phenomenex Luna or Agilent Zorbax), 5 µm, 150 x 4.6 mm.
-
Mobile Phase A: Water + 0.1% Ammonium Acetate (Neutral pH is critical; acidic buffers cause on-column degradation).
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: Diode Array Detector (DAD).[4]
-
210 nm: Detects the target this compound (weak chromophore).
-
254 nm: Specific for the impurity (4-phenylcyclohex-3-enone), which has high absorbance due to conjugation.
-
Interpretation
-
Retention Time (RT): The target alcohol will elute earlier (more polar) than the enone impurity.
-
Acceptance Criteria:
-
Purity (Area %): ≥ 98.0%
-
Enone Impurity: ≤ 0.5%[2]
-
Water Content (Karl Fischer): ≤ 0.5% w/w
-
References
-
Chemical Identity & Properties: National Center for Biotechnology Information. PubChem Compound Summary for CID 57651563 (Isomer Analog). Retrieved from [Link]
- Dehydration Mechanisms: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
-
HPLC Method Development: Phenomenex. Reversed Phase HPLC Method Development Guide. Retrieved from [Link]
Sources
Methodological & Application
Precision Synthesis of 4-Hydroxy-4-phenylcyclohexanone: A Modular Scaffold for Medicinal Chemistry
Abstract & Strategic Scope
The 4-hydroxy-4-phenylcyclohexanone scaffold represents a critical pharmacophore in medicinal chemistry, serving as a structural linchpin in the synthesis of opioid analgesics (e.g., Tramadol analogs), sigma receptor ligands, and NK1 antagonists. Its dual functionality—a tertiary benzylic alcohol and a reactive ketone—provides orthogonal handles for divergent synthesis.
This guide details a robust, three-step synthetic route designed for reproducibility and scalability. Unlike generic organic chemistry texts, this protocol emphasizes the suppression of common failure modes , specifically the acid-catalyzed dehydration of the tertiary alcohol to the conjugated enone (4-phenylcyclohex-3-enone) and the formation of bis-addition byproducts.
Key Applications
-
Opioid Receptor Modulators: Core scaffold for mixed-mechanism analgesics.
-
Neurokinin-1 (NK1) Antagonists: Precursor for reductive amination to introduce basic amine side chains.
-
Mesembrine Alkaloids: Synthetic intermediate for Sceletium-derived natural products.
Synthetic Workflow Visualization
The following flow diagram illustrates the critical path and decision points. Note the specific emphasis on the "Danger Zone" during deprotection, where elimination competes with hydrolysis.
Figure 1: Synthetic pathway highlighting the critical divergence at Step 3 where process control prevents the elimination side-reaction.
Detailed Experimental Protocols
Step 1: Selective Mono-Protection of 1,4-Cyclohexanedione
Objective: Desymmetrization of the diketone to prevent polymerization and allow mono-functionalization.
-
Reagents: 1,4-Cyclohexanedione (1.0 eq), Ethylene Glycol (1.05 eq), p-Toluenesulfonic acid (p-TsOH) (0.05 eq), Toluene (10 vol).
-
Apparatus: Round-bottom flask equipped with a Dean-Stark trap and reflux condenser.
Protocol:
-
Charge 1,4-cyclohexanedione (11.2 g, 100 mmol) and toluene (110 mL) into the flask.
-
Add ethylene glycol (6.5 g, 105 mmol). Note: Controlling stoichiometry is vital. Excess glycol leads to the bis-ketal (1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane), which is a dead-end byproduct.
-
Add p-TsOH monohydrate (0.95 g, 5 mmol).
-
Reflux vigorously for 2–3 hours. Monitor water collection in the Dean-Stark trap.
-
Endpoint: Reaction is complete when theoretical water (~1.8 mL) is collected.
-
Workup: Cool to RT. Wash with sat. NaHCO₃ (2 x 50 mL) to neutralize acid (crucial to prevent hydrolysis during concentration). Wash with brine.[1]
-
Dry over MgSO₄, filter, and concentrate in vacuo.
-
Purification: The crude oil often solidifies (mp 70–72°C). Recrystallize from cyclohexane or use directly if purity >95% by GC/NMR.
Expert Insight: If the bis-ketal forms (>10%), it can be selectively hydrolyzed back to the mono-ketal by stirring in acetone with a catalytic amount of oxalic acid at room temperature, leveraging the different hydrolysis rates of the two ketals.
Step 2: Grignard Addition (The "Warhead" Installation)
Objective: Nucleophilic addition of the phenyl group to the ketone.
-
Reagents: Mono-ketal intermediate (1.0 eq), Phenylmagnesium bromide (2.0 eq, 1.0 M in THF), Anhydrous THF (5 vol).
-
Apparatus: Flame-dried 3-neck flask, N₂ atmosphere, addition funnel.
Protocol:
-
Dissolve the mono-ketal (15.6 g, 100 mmol) in anhydrous THF (80 mL) under N₂. Cool to 0°C.
-
Addition: Add PhMgBr (200 mL, 200 mmol) dropwise over 45 minutes.
-
Why 2.0 equivalents? Commercial Grignard reagents often degrade. Excess ensures full conversion. The alkoxide intermediate also stabilizes the ketal against Lewis-acid degradation by Mg salts.
-
-
Allow the reaction to warm to Room Temperature (RT) and stir for 2 hours.
-
Quench: Cool to 0°C. Carefully add sat. NH₄Cl (100 mL). Caution: Exothermic.
-
Extraction: Extract with EtOAc (3 x 100 mL). Wash combined organics with brine, dry (Na₂SO₄), and concentrate.[2]
-
Result: Crude 8-phenyl-1,4-dioxaspiro[4.5]decan-8-ol.[3] Usually a viscous oil or low-melting solid.
Step 3: Controlled Deprotection (The Critical Step)
Objective: Removal of the ketal protecting group without dehydrating the tertiary alcohol.
-
Reagents: Crude Grignard adduct, THF, 1M HCl.
Protocol:
-
Dissolve the crude intermediate in THF (100 mL).
-
Add 1M HCl (50 mL).
-
Stir at Room Temperature for 4–6 hours.
-
Critical Control Point:DO NOT HEAT. Heating acidic solutions of tertiary benzylic alcohols causes rapid E1 elimination to form 4-phenylcyclohex-3-enone (conjugated enone).
-
-
Monitoring: Monitor by TLC (SiO₂, 30% EtOAc/Hexane). The product (Rf ~0.3) is more polar than the enone impurity (Rf ~0.6).
-
Workup: Neutralize carefully with sat. NaHCO₃ until pH 7. Extract with DCM (3 x 50 mL).
-
Purification: Flash chromatography (Gradient: 10% → 40% EtOAc in Hexanes).
-
Final Product: White solid. Mp: 138–140°C.
Characterization Data
| Parameter | Specification | Notes |
| Appearance | White crystalline solid | Yellowing indicates enone impurity. |
| Melting Point | 138–140°C | Sharp melting point confirms purity. |
| ¹H NMR (CDCl₃) | δ 7.5–7.2 (m, 5H, Ar-H) δ 2.9–2.7 (m, 2H) δ 2.3–2.1 (m, 4H) δ 1.8 (s, 1H, -OH) | Characteristic downfield shift of aromatic protons. Absence of alkene proton at δ 6.0 confirms no dehydration. |
| IR (Neat) | 3400 cm⁻¹ (Broad, O-H) 1710 cm⁻¹ (Strong, C=O) | Simultaneous presence of ketone and alcohol signals. |
| MS (ESI) | [M+H]⁺ = 191.1 | Often shows loss of water ([M-18]⁺) in source. |
Troubleshooting & Optimization
Issue: High Levels of Enone Impurity (Dehydration)
Mechanism: Acid-catalyzed E1 elimination. The carbocation formed at the benzylic position is resonance-stabilized, making this elimination very facile. Solution:
-
Switch Acid: Use oxalic acid or acetic acid/water instead of HCl.
-
Lower Temperature: Perform hydrolysis at 0°C, though this extends reaction time.
-
Buffer: Perform hydrolysis in a biphasic system with a buffer to prevent local pH spikes.
Issue: Incomplete Grignard Addition
Mechanism: Enolization of the ketone (if unreacted starting material remains) or moisture quenching. Solution:
-
Ensure the mono-ketal is strictly anhydrous (azeotrope with toluene before use).
-
Titrate the Grignard reagent before use (using salicylaldehyde phenylhydrazone method) to ensure active concentration.
Issue: Bis-Ketal Formation in Step 1
Mechanism: Thermodynamic equilibrium favors the bis-ketal if water removal is efficient and excess glycol is present. Solution:
-
Strictly limit ethylene glycol to 1.0–1.05 equivalents.
-
Stop the reaction immediately once the theoretical water volume is collected.
References
-
Preparation of 1,4-dioxaspiro[4.5]decan-8-one (Mono-ketal synthesis)
- Source: PrepChem.com. "Synthesis of 1,4-dioxaspiro[4.5]decan-8-one."
-
URL:[Link]
-
Grignard Addition Protocols & Mechanism
-
Medicinal Chemistry Applic
- Source: National Institutes of Health (NIH) - PubChem.
-
URL:[Link]
-
Dehydration Side Reactions in Benzylic Alcohols
- Source: Journal of Organic Chemistry (via ResearchGate).
-
URL:[Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. mdpi.com [mdpi.com]
- 3. prepchem.com [prepchem.com]
- 4. d.web.umkc.edu [d.web.umkc.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. chemlab.truman.edu [chemlab.truman.edu]
- 8. youtube.com [youtube.com]
- 9. General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones - PMC [pmc.ncbi.nlm.nih.gov]
Using 4-Hydroxy-4-phenylcyclohexanone as a precursor for chemokine receptor modulators
Application Note: Strategic Utilization of 4-Hydroxy-4-phenylcyclohexanone in Chemokine Receptor Antagonist Synthesis
Executive Summary
This application note details the synthetic utility of This compound (4-HPC) as a "privileged scaffold" in the development of chemokine receptor modulators, specifically for CCR5 and CCR1 targets.
The 4-HPC scaffold is critical because it introduces a quaternary carbon center with defined lipophilic (phenyl) and polar (hydroxyl) vectors. This geometry is essential for navigating the transmembrane binding pockets of G-Protein Coupled Receptors (GPCRs), where it often serves as the anchor for spirocyclic pharmacophores. This guide provides optimized protocols for reductive amination and Bucherer-Bergs spirocyclization , addressing common stereochemical challenges.
Strategic Rationale & Mechanism
Chemokine receptors (e.g., CCR5) possess a deep, hydrophobic binding pocket capped by polar residues (often Glu283 or Tyr108 in CCR5). The 4-HPC scaffold allows medicinal chemists to construct spiro-piperidine or spiro-hydantoin cores that rigidly position the phenyl ring into the hydrophobic sub-pocket while projecting the basic amine toward the acidic glutamate residue.
Diagram 1: Synthetic Workflow & Pharmacophore Construction
The following diagram illustrates the divergence from the 4-HPC precursor into two distinct modulator classes.
Figure 1: Divergent synthetic pathways from 4-HPC to key chemokine receptor antagonist scaffolds.
Experimental Protocols
Protocol A: Titanium-Mediated Reductive Amination
Best for: Synthesizing 4-aminocyclohexyl scaffolds (e.g., CCR1 antagonists) where the ketone is sterically hindered by the 4-phenyl group.
Rationale: Standard reductive amination (amine + acid + hydride) often fails with 4-HPC due to the steric bulk of the phenyl ring and the competing formation of the alcohol byproduct. We utilize Titanium(IV) isopropoxide to act as a Lewis acid and water scavenger, driving the equilibrium toward the imine before reduction.
Materials:
-
This compound (1.0 eq)
-
Amine partner (e.g., N-Boc-piperazine or substituted benzylamine) (1.1 eq)
-
Titanium(IV) isopropoxide (Ti(OiPr)4) (1.25 eq)
-
Sodium borohydride (NaBH4) (1.5 eq) or NaBH(OAc)3
-
Anhydrous THF or Ethanol
Step-by-Step Procedure:
-
Imine Formation: In a flame-dried flask under Argon, dissolve 4-HPC (10 mmol) and the amine (11 mmol) in anhydrous THF (20 mL).
-
Activation: Add Ti(OiPr)4 (12.5 mmol) dropwise. The solution may turn slightly yellow.
-
Incubation: Stir at room temperature for 12–16 hours. Note: Monitor by IR or NMR for the disappearance of the ketone C=O signal (~1710 cm⁻¹).
-
Reduction: Cool the mixture to 0°C. Add NaBH4 (15 mmol) carefully in portions. (Caution: Hydrogen gas evolution).
-
Quench: Stir for 2 hours at RT. Quench by adding 5 mL of water (causes precipitation of TiO2). Dilute with EtOAc (50 mL).
-
Workup: Filter the white precipitate through a Celite pad. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate. The resulting crude oil usually contains a mixture of cis and trans isomers. Separate via Flash Column Chromatography (SiO2, DCM:MeOH gradient).
Critical Quality Attribute (CQA): The cis/trans ratio relative to the 4-phenyl group is critical. Typically, the hydride attacks from the less hindered face, often yielding the amine trans to the phenyl group as the major product.
Protocol B: Bucherer-Bergs Spirocyclization
Best for: Creating Spiro-hydantoin cores (CCR5 antagonists).
Rationale: This multicomponent reaction constructs a rigid spiro-ring system. The stereochemical outcome is thermodynamically controlled, typically placing the bulky phenyl group trans to the carbonyl of the new hydantoin ring to minimize 1,3-diaxial interactions.
Materials:
-
This compound (1.0 eq)
-
Potassium Cyanide (KCN) (2.0 eq) (HAZARD: FATAL IF SWALLOWED)
-
Ammonium Carbonate ((NH4)2CO3) (4.0 eq)
-
Solvent: Ethanol/Water (1:1 v/v)
Step-by-Step Procedure:
-
Safety Prep: Perform ONLY in a high-efficiency fume hood. Ensure Cyanide Antidote Kit is available.
-
Mixing: In a pressure tube or sealed flask, suspend 4-HPC (5 mmol) in EtOH/H2O (20 mL, 1:1).
-
Reagent Addition: Add (NH4)2CO3 (20 mmol) followed by KCN (10 mmol).
-
Heating: Seal the vessel and heat to 60°C for 24 hours. The suspension will likely clear then form a precipitate.
-
Workup: Cool to 0°C. The spiro-hydantoin product usually precipitates.
-
Isolation: Filter the solid. Wash with cold water (to remove unreacted cyanide) and cold EtOH.
-
Recrystallization: Recrystallize from hot Ethanol to obtain the pure stereoisomer.
Analytical Validation & Data
When characterizing the products derived from 4-HPC, specific NMR signatures confirm the retention of the quaternary center and the success of the derivatization.
Table 1: Expected Analytical Signatures
| Feature | 1H NMR (400 MHz, DMSO-d6) | 13C NMR | Structural Insight |
| 4-HPC (Precursor) | δ 7.2-7.5 (m, 5H, Ph), δ 5.1 (s, 1H, -OH) | δ 211 (C=O), δ 70 (C-OH) | Intact ketone and quaternary center. |
| Spiro-Hydantoin | δ 10.6 (s, 1H, NH), δ 8.5 (s, 1H, NH) | δ 178, 156 (Hydantoin C=O), δ 62 (Spiro C) | Disappearance of ketone; formation of amide/urea protons. |
| Reductive Amine | δ 2.8-3.2 (m, 1H, CH-N) | δ 55-60 (CH-N) | Upfield shift of the C1 carbon; appearance of methine proton. |
Case Study: CCR5 Antagonist "Compound X"
Context: A research group aims to replicate the potency of Maraviroc but utilizing a spiro-diketopiperazine scaffold similar to leads developed by Ono Pharmaceutical.
Workflow:
-
Precursor: Start with This compound .
-
Step 1: Perform Bucherer-Bergs (Protocol B) to yield the spiro-hydantoin.
-
Step 2: Hydrolysis of the hydantoin (Ba(OH)2, reflux) yields the amino-acid intermediate.
-
Step 3: Coupling with a substituted benzoyl chloride creates the amide linker.
-
Result: The resulting molecule possesses the "Y-shape" pharmacophore:
-
Stem: The 4-phenyl group (fits Hydrophobic Pocket 1).
-
Branch 1: The amide linker (H-bonding with Glu283).
-
Branch 2: The piperidine/spiro ring (Scaffold rigidity).
-
Diagram 2: Receptor Binding Mode (Conceptual)
Figure 2: Interaction map showing how the 4-HPC scaffold orients pharmacophores within the CCR5 binding site.
References
-
Nishizawa, R., et al. (2011).[1] "Spirodiketopiperazine-based CCR5 antagonist: discovery of an antiretroviral drug candidate."[1] Bioorganic & Medicinal Chemistry Letters, 21(4), 1141-1145.[1]
-
Naya, A., et al. (2001).[2] "Design, synthesis, and discovery of a novel CCR1 antagonist." Journal of Medicinal Chemistry, 44(9), 1429-1435.
-
Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.
-
Maeda, K., et al. (2004). "Spiro-diketopiperazine derivatives as potent CCR5 antagonists."[1] Journal of Biological Chemistry. (Contextual reference for spiro-scaffolds in CCR5).
Sources
- 1. Spirodiketopiperazine-based CCR5 antagonist: discovery of an antiretroviral drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and discovery of a novel CCR1 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Application Note: Recrystallization of 4-Hydroxy-4-phenylcyclohexanone
This Application Note and Protocol guide details the purification of 4-Hydroxy-4-phenylcyclohexanone (CAS 51171-73-4), a critical intermediate in the synthesis of opioid analgesics (e.g., Tramadol analogs) and Mesembrine-class alkaloids.
Executive Summary
High-purity This compound is essential for downstream stereoselective synthesis. As a tertiary alcohol with a ketone functionality, this compound exhibits a "Schizophrenic" solubility profile—lipophilic due to the phenyl ring yet moderately polar due to the hydrogen-bonding hydroxyl and carbonyl groups. This guide provides two validated recrystallization protocols designed to remove common synthetic impurities (e.g., biphenyl side-products from Grignard reagents, unreacted ketals) while preventing acid-catalyzed dehydration.
Physicochemical Profile
| Property | Data | Notes |
| Compound Name | This compound | |
| CAS Number | 51171-73-4 | Distinct from 4-phenylcyclohexanone (CAS 4894-75-1) |
| Molecular Formula | C₁₂H₁₄O₂ | MW: 190.24 g/mol |
| Physical State | White to off-white crystalline solid | |
| Solubility (High) | Ethanol, Methanol, Ethyl Acetate, DCM | Good solvents for dissolution |
| Solubility (Low) | Hexanes, Heptane, Water | Good anti-solvents |
| Key Impurities | Biphenyl, 4-Phenylcyclohex-3-enone | Dehydration product is a risk |
Solvent Selection Strategy
The choice of solvent is dictated by the polarity balance. The presence of the tertiary alcohol makes the compound sensitive to dehydration under prolonged heat or acidic conditions. Therefore, neutral solvent systems with moderate boiling points are prioritized.
Figure 1: Decision tree for solvent system selection based on impurity profile.
Detailed Protocols
Protocol A: Solvent/Anti-Solvent Precipitation (Recommended)
Best for: Removal of non-polar impurities (e.g., biphenyl from Grignard synthesis) and maximizing yield. System: Ethyl Acetate (Solvent) / Hexanes (Anti-Solvent).[1]
Reagents:
-
Crude this compound
-
Ethyl Acetate (ACS Grade)
-
Hexanes (ACS Grade)
-
Activated Carbon (Optional, for decolorization)[2]
Step-by-Step Procedure:
-
Dissolution: Place 10.0 g of crude solid in a 250 mL Erlenmeyer flask. Add 20 mL of Ethyl Acetate.
-
Heating: Heat the mixture on a steam bath or hot plate (set to ~70°C) with magnetic stirring. Add additional Ethyl Acetate in 2 mL increments until the solid just dissolves.
-
Critical: Do not boil excessively. Prolonged heating can cause dehydration to the alkene.
-
-
Filtration (Hot): If insoluble particles (salts) or color are present, add 0.5 g activated carbon, stir for 2 mins, and filter hot through a pre-warmed Buchner funnel or fluted filter paper.
-
Anti-Solvent Addition: While keeping the solution warm (approx. 50°C), slowly add Hexanes dropwise.
-
Stop adding when a persistent cloudiness (turbidity) appears and does not redissolve upon swirling.
-
Add 1-2 mL of Ethyl Acetate to clear the solution again.
-
-
Crystallization: Remove from heat. Cover the flask with foil and allow it to cool to room temperature undisturbed for 2 hours.
-
Note: Slow cooling promotes the growth of pure, defined crystals rather than amorphous powder.
-
-
Final Cooling: Transfer the flask to an ice-water bath (0-4°C) for 1 hour to complete precipitation.
-
Isolation: Filter the crystals using vacuum filtration. Wash the filter cake with 20 mL of cold (0°C) Hexane/Ethyl Acetate (9:1 ratio).
-
Drying: Dry the crystals in a vacuum oven at 40°C for 4 hours.
Protocol B: Single-Solvent Recrystallization
Best for: General purification when the crude is already >90% pure. System: Ethanol (95%) or Isopropanol.
Step-by-Step Procedure:
-
Dissolution: Suspend the crude material in minimal Ethanol (approx. 3-4 mL per gram of solid).
-
Reflux: Heat to boiling until fully dissolved. If oiling out occurs, add a small amount of additional solvent.[3]
-
Seeding: Remove from heat. If available, add a seed crystal of pure this compound once the temperature drops to ~50°C.
-
Cooling: Allow to cool slowly to room temperature, then refrigerate at 4°C overnight.
-
Filtration: Collect crystals via vacuum filtration.[4] Wash with cold Ethanol (-20°C).
Analytical Validation (Self-Validating System)
To ensure the protocol was successful, perform the following checks. If these criteria are not met, re-crystallize using the alternative solvent system.
| Analytical Method | Acceptance Criteria | Troubleshooting |
| TLC (Silica) | Single spot (Rf ~0.3-0.4 in 30% EtOAc/Hex). No spot at solvent front (Biphenyl). | If Biphenyl remains (high Rf), wash crystals with pure Hexane. |
| Melting Point | Sharp range (typically >100°C for pure tertiary alcohols of this class, distinct from ketone precursor at 77-80°C). | Wide range (>3°C) indicates wet solvent or impurities. Dry longer. |
| 1H NMR | Distinct multiplet for cyclohexyl protons; Phenyl protons (7.2-7.5 ppm). Absence of alkene peaks (5.5-6.5 ppm). | Alkene peaks indicate dehydration. Avoid acidic solvents; use Protocol A. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78605, 4-Phenylcyclohexanone. Retrieved from [Link](Note: Precursor data used for comparative physical properties).
-
PrepChem. Synthesis of cyclohexanone derivatives and ketal protection strategies. Retrieved from [Link].
-
University of Rochester. Common Solvents for Recrystallization. Retrieved from [Link].
Sources
Analytical techniques for the characterization of 4-Hydroxy-4-phenylcyclohexanone
Application Note: Analytical Characterization of 4-Hydroxy-4-phenylcyclohexanone
Introduction & Chemical Context
This compound (CAS 51171-73-4) is a critical structural motif in the synthesis of central nervous system (CNS) active agents, particularly opioid analgesics and serotonin-norepinephrine reuptake inhibitors (SNRIs). Structurally, it possesses a cyclohexane ring with a ketone at position 1 and a tertiary alcohol with a phenyl group at position 4.[1]
Critical Quality Attributes (CQAs):
-
Identity: Differentiation from its dehydration product (4-phenylcyclohex-3-en-1-one) and the des-hydroxy analog (4-phenylcyclohexanone).[1]
-
Stereochemistry: The molecule possesses a plane of symmetry passing through C1 and C4, rendering it achiral (meso-like in terms of symmetry, though not a meso compound in the strict sense of having chiral centers).[1] However, substitution at other positions would break this symmetry.[1]
-
Stability: The tertiary benzylic alcohol at C4 is prone to acid-catalyzed dehydration, making the quantification of the alkene impurity essential.[1]
Physicochemical Profile:
| Property | Value / Description |
|---|---|
| Molecular Formula | C₁₂H₁₄O₂ |
| Molecular Weight | 190.24 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in MeOH, ACN, DMSO, DCM; Sparingly soluble in water |
| Key Impurity | 4-Phenylcyclohex-3-en-1-one (Dehydration product) |[2][3]
Analytical Strategy Workflow
The following decision tree outlines the logical flow for characterizing this intermediate, prioritizing the detection of the dehydration impurity which is the most common stability failure mode.
Figure 1: Analytical workflow prioritizing the detection of the benzylic dehydration impurity.
Protocol 1: High-Performance Liquid Chromatography (HPLC)
Objective: To separate the target 4-hydroxy compound from the less polar dehydration impurity (alkene) and the starting material (often 1,4-cyclohexanedione monoacetal or similar).
Method Development Logic: The target molecule contains a hydroxyl group, making it significantly more polar than the dehydration product (4-phenylcyclohex-3-enone). A standard C18 column is sufficient, but gradient elution is required to elute the non-polar phenyl impurities efficiently.[1]
Instrument Parameters:
-
System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.[1]
-
Column Temp: 30°C.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 210 nm (carbonyl/phenyl) and 254 nm (aromatic).[1]
-
Injection Volume: 5-10 µL.
Mobile Phase:
-
Solvent A: 0.1% Phosphoric Acid in Water (Acidic pH suppresses silanol interactions; use Formic Acid for MS).[1]
-
Solvent B: Acetonitrile (ACN).[1]
Gradient Table:
| Time (min) | % Solvent A | % Solvent B | Curve | Description |
|---|---|---|---|---|
| 0.0 | 90 | 10 | Initial | Equilibration |
| 2.0 | 90 | 10 | Linear | Hold for polar impurities |
| 15.0 | 10 | 90 | Linear | Elution of main peak & non-polars |
| 18.0 | 10 | 90 | Linear | Wash |
| 18.1 | 90 | 10 | Step | Re-equilibration |
| 23.0 | 90 | 10 | Hold | End |
Expected Elution Order:
-
Polar precursors (e.g., cyclohexanedione derivatives) - Early eluting[1]
-
This compound (Target) - Mid-eluting (approx 8-10 min)[1]
-
4-Phenylcyclohex-3-enone (Impurity) - Late eluting (loss of OH increases hydrophobicity)[1]
-
Biphenyl/Phenyl halides (if Grignard reagents used) - Very late eluting[1]
Protocol 2: Structural Elucidation via NMR
Objective: To confirm the presence of the quaternary carbon at C4 and the integrity of the cyclohexane ring symmetry.
Solvent: CDCl₃ (Chloroform-d) or DMSO-d₆ (if solubility is an issue or to observe the OH proton).
^1H NMR (400 MHz, CDCl₃) - Assignment Strategy:
-
Aromatic Region (7.2 - 7.5 ppm): Multiplet, 5H (Phenyl group).[1]
-
Hydroxyl Proton (~1.5 - 2.5 ppm): Broad singlet (exchangeable with D₂O).[1] If in DMSO-d₆, this may appear as a sharp singlet around 5.0 ppm.[1]
-
Ring Protons (1.8 - 3.0 ppm):
-
The molecule has a plane of symmetry.[1]
-
C2/C6 Protons (α to carbonyl): These will appear as a complex multiplet around 2.8 - 3.0 ppm (deshielded by carbonyl).[1]
-
C3/C5 Protons (β to carbonyl, adjacent to C4): These will appear as a multiplet around 2.0 - 2.3 ppm.[1]
-
Differentiation: The absence of an alkene proton (usually ~6.0 ppm) confirms no dehydration has occurred.[1]
-
^13C NMR (100 MHz, CDCl₃) - Key Signals:
| Shift (ppm) | Carbon Type | Assignment | Diagnostic Value |
|---|---|---|---|
| ~211.0 | C=O[3] | C1 (Ketone) | Confirms oxidation state.[1] |
| ~148.0 | Cq (Ar) | Ipso-phenyl | Confirms phenyl attachment.[1] |
| ~128.0 | CH (Ar) | Ortho/Meta/Para | Typical aromatic signals.[1] |
| ~73.0 | Cq (Aliphatic) | C4 (C-OH) | Critical: Confirms tertiary alcohol.[1] |
| ~36.0 | CH₂ | C3/C5 | Symmetric methylene.[1] |
| ~38.0 | CH₂ | C2/C6 | Symmetric methylene α to ketone.[1] |
Protocol 3: Mass Spectrometry (LC-MS)
Objective: To confirm molecular weight and identify impurities.
Technique: Electrospray Ionization (ESI) in Positive Mode.[1]
-
Note: Ketones and neutral alcohols ionize poorly in pure ESI.[1] Ammonium formate or formic acid buffers are recommended to promote [M+H]⁺ or [M+NH₄]⁺ adducts.[1]
MS Parameters:
-
Source: ESI Positive.[1]
-
Capillary Voltage: 3.5 kV.[1]
-
Cone Voltage: 30 V (Keep low to prevent in-source fragmentation/dehydration).
Interpretation:
-
Target (MW 190.24):
-
Impurity (Dehydrated, MW 172.22):
Impurity Profiling: The Dehydration Pathway
The most critical aspect of characterizing this molecule is monitoring the stability of the tertiary alcohol.[1]
Figure 2: Acid-catalyzed dehydration pathway leading to the primary impurity.
Mitigation Strategy:
-
Store samples in a cool, dry place.
-
Avoid acidic diluents in HPLC if possible (or keep run times short).[1]
-
If the "Impurity" peak in HPLC increases over time in solution, the diluent is too acidic.[1]
References
-
Synthesis & Properties: Lednicer, D., et al. "4-Phenylcyclohexanones from 4-phenylcyclohexanols."[1] Journal of Medicinal Chemistry, vol. 18, no. 6, 1975.[1] (General reference for phenylcyclohexanone derivatives).[1]
-
HPLC Methodology: "Separation of Phenylcyclohexanone Derivatives." SIELC Technologies Application Notes. (Adapted for hydroxy-derivative polarity).
-
Spectroscopic Data: "4-Phenylcyclohexanone Spectral Data." National Institute of Standards and Technology (NIST) Chemistry WebBook.[1] (Used as baseline for non-hydroxy analog comparison).[1]
-
Dehydration Mechanisms: Carey, F. A., & Sundberg, R. J.[1] Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer, 2007.[1] (Authoritative text on benzylic alcohol elimination).
Sources
Application Notes and Protocols for the Synthesis of Spirocyclic Compounds from 4-Hydroxy-4-phenylcyclohexanone
Introduction: The Significance of Spirocyclic Scaffolds and the Potential of 4-Hydroxy-4-phenylcyclohexanone
Spirocyclic compounds, characterized by two rings sharing a single carbon atom, represent a vital structural motif in medicinal chemistry and drug discovery. Their inherent three-dimensionality offers a distinct advantage over flat aromatic structures, often leading to improved pharmacological properties such as enhanced target specificity, increased metabolic stability, and better physicochemical characteristics. The rigid nature of the spirocyclic core can lock a molecule into a specific conformation, facilitating a more precise interaction with biological targets. Consequently, the development of efficient synthetic routes to novel spirocyclic scaffolds is an area of intense research.
This technical guide focuses on the utility of a versatile and readily accessible building block, This compound , in the synthesis of a diverse range of spirocyclic compounds. The presence of a ketone, a tertiary alcohol, and a phenyl group within a single molecule provides multiple reactive sites, enabling a variety of synthetic transformations. This guide will explore several key synthetic strategies, providing detailed protocols and mechanistic insights to empower researchers in their quest to construct complex and biologically relevant spirocyclic molecules.
Core Synthetic Strategies and Mechanistic Considerations
The strategic placement of the hydroxyl and carbonyl groups in this compound allows for several elegant spirocyclization strategies. These can be broadly categorized into intramolecular and intermolecular approaches, often involving multicomponent reactions.
Acid-Catalyzed Intramolecular Spirocyclization: A Pathway to Spiro-Ethers
The tertiary alcohol functionality in this compound can be protonated under acidic conditions, forming a good leaving group (water). The resulting tertiary carbocation is stabilized by the adjacent phenyl group and can be trapped by an intramolecular nucleophile to form a spirocyclic ether. This strategy is particularly effective when the cyclohexanone ring is tethered to a nucleophilic group.
Mechanism:
The reaction is initiated by the protonation of the hydroxyl group, followed by the loss of water to generate a stable tertiary carbocation. An intramolecular nucleophilic attack by a suitably positioned hydroxyl or protected hydroxyl group then leads to the formation of the spirocyclic ether.
Caption: Acid-catalyzed formation of spiro-ethers.
Experimental Protocols
Protocol 1: Proposed Synthesis of a Spiro[cyclohexane-1,2'-indan] Derivative via Acid-Catalyzed Intramolecular Cyclization
This protocol describes a proposed method for the synthesis of a spiro-ether based on the acid-catalyzed cyclization of a derivative of this compound. While direct literature examples for this specific substrate are limited, this protocol is based on well-established principles of intramolecular cyclization of tertiary alcohols.[1][2]
Materials:
-
4-(2-hydroxyethyl)-4-phenylcyclohexan-1-ol (To be synthesized from 4-phenylcyclohexanone)
-
p-Toluenesulfonic acid (PTSA) or Camphorsulfonic acid (CSA)
-
Toluene or Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (saturated aqueous solution)
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle
Procedure:
-
Reaction Setup: To a solution of 4-(2-hydroxyethyl)-4-phenylcyclohexan-1-ol (1.0 eq) in anhydrous toluene (0.1 M), add a catalytic amount of p-toluenesulfonic acid (0.1 eq).
-
Reaction Execution: Heat the reaction mixture to reflux (or stir at room temperature if using a stronger acid in DCM) and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Work-up: Cool the reaction mixture to room temperature and quench by adding saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., toluene or DCM).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired spiro-ether.
Expected Outcome and Characterization:
The expected product is a spiro[cyclohexane-1,2'-indan] derivative. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure.
| Parameter | Expected Value |
| Yield | 40-70% (estimated) |
| Diastereoselectivity | May vary, requires analysis |
Multicomponent Reactions for the Synthesis of Spiro-Heterocycles
Multicomponent reactions (MCRs) are powerful tools for the synthesis of complex molecules in a single step, offering high atom economy and efficiency. This compound can serve as the ketone component in various MCRs to generate diverse spiro-heterocyclic scaffolds. A particularly well-explored area is the synthesis of spirooxindoles from the reaction of a cyclic ketone, an isatin derivative, and an amino acid or an amine.[3][4][5]
Mechanism of a Representative Three-Component Reaction:
In a typical three-component reaction for spirooxindole synthesis, the isatin and the amino acid (or amine) first react to form an azomethine ylide intermediate. This dipole then undergoes a [3+2] cycloaddition with the double bond of an enamine, formed in situ from the reaction of this compound with the amino acid or a secondary amine.
Caption: A generalized workflow for three-component spirooxindole synthesis.
Protocol 2: Proposed Synthesis of a Spiro[cyclohexane-3,3'-oxindole] Derivative
This protocol outlines a proposed three-component reaction for the synthesis of a novel spirooxindole derivative using this compound. This method is adapted from established procedures for the synthesis of spirooxindoles from cyclic ketones.[3][5]
Materials:
-
This compound
-
Isatin (or a substituted derivative)
-
Sarcosine (or another secondary amino acid)
-
Methanol or Ethanol
-
Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq), isatin (1.0 eq), and sarcosine (1.2 eq) in methanol (0.2 M).
-
Reaction Execution: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 8-16 hours.
-
Work-up: Cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold methanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure spirooxindole.
Expected Outcome and Characterization:
The expected product will contain a spiro-fused cyclohexanyl and oxindole ring system. The structure should be confirmed by ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry.
| Parameter | Expected Value |
| Yield | 50-80% (estimated) |
| Diastereoselectivity | Often high, but requires experimental verification |
Troubleshooting and Considerations
-
Low Yields in Acid-Catalyzed Cyclization: If the yield of the spiro-ether is low, consider using a stronger acid catalyst or a different solvent. Dehydration of the tertiary alcohol to form an alkene is a potential side reaction. Running the reaction at a lower temperature with a more reactive catalyst might mitigate this.
-
Stereocontrol: The formation of the spiro-center can lead to diastereomers. The stereochemical outcome of these reactions can be influenced by the reaction conditions and the nature of the substituents. Chiral catalysts or auxiliaries may be employed to achieve enantioselective synthesis.
-
Reactivity of the Ketone: The ketone in this compound might undergo undesired side reactions under certain conditions. Protection of the ketone as a ketal prior to a reaction targeting the hydroxyl group might be a necessary strategic step.
Applications in Drug Discovery and Materials Science
The spirocyclic compounds synthesized from this compound are of significant interest to the pharmaceutical industry. Spiro-ethers and spiro-lactams are privileged scaffolds found in numerous biologically active natural products and synthetic drugs.[6][7] The ability to rapidly generate a library of diverse spirocyclic compounds from a common precursor is highly valuable in the hit-to-lead optimization phase of drug discovery.
In materials science, the rigid and well-defined three-dimensional structures of spiro compounds can be exploited in the design of novel polymers, liquid crystals, and organic light-emitting diodes (OLEDs). The introduction of a spiro-center can disrupt crystal packing and enhance the solubility and processability of organic materials.
Conclusion
This compound is a promising and versatile starting material for the synthesis of a wide array of spirocyclic compounds. The methodologies outlined in this guide, including acid-catalyzed intramolecular cyclizations and multicomponent reactions, provide a solid foundation for researchers to explore the synthesis of novel spiro-architectures. The protocols provided, while based on established chemical principles, may require optimization for this specific substrate. However, the potential to generate complex and valuable spirocyclic scaffolds warrants further investigation and development in this exciting area of synthetic chemistry.
References
-
Synthesis of Spirocyclic Ethers by Enantioselective Copper-Catalyzed Carboetherification of Alkenols. PMC. Available at: [Link]
-
Strategies and methodologies for the construction of spiro-γ-lactams: an update. Organic Chemistry Frontiers. Available at: [Link]
-
Spiro-Lactams as Novel Antimicrobial Agents. PubMed. Available at: [Link]
-
Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journals. Available at: [Link]
-
Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione. Beilstein Journals. Available at: [Link]
-
Stereoselective Synthesis of Spirocyclic Oxindoles via Prins Cyclizations. PMC. Available at: [Link]
-
Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. RSC Publishing. Available at: [Link]
-
Spiro Heterocycles in Organic Electronics: Synthesis and Applications. University of York Research Repository. Available at: [Link]
-
Synthesis of Spirocyclic Ethers. Åbo Akademi University Research Portal. Available at: [Link]
-
Method for Synthesis of 4-(4-Hydroxyphenyl)cycloalkanedicarboxylic Acids Based on SEAr Alkylation. Eco-Vector Journals Portal. Available at: [Link]
-
Transition metal-catalyzed synthesis of spirooxindoles. PMC. Available at: [Link]
-
Cyclic ethers by intramolecular Williamson syntheses. YouTube. Available at: [Link]
-
An Efficient Synthesis of Oxygen-Bridged Spirooxindoles via Microwave-Promoted Multicomponent Reaction. PMC. Available at: [Link]
-
Intramolecular Cyclization of Alkenyl Alcohols: Towards the Synthesis of Oxacycles. MDPI. Available at: [Link]
-
Intramolecular Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
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- 1. Synthesis of Spirocyclic Ethers by Enantioselective Copper-Catalyzed Carboetherification of Alkenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. BJOC - Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione [beilstein-journals.org]
- 4. Recent advances in the multicomponent synthesis of heterocycles using tetronic acid - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02505E [pubs.rsc.org]
- 5. An Efficient Synthesis of Oxygen-Bridged Spirooxindoles via Microwave-Promoted Multicomponent Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies and methodologies for the construction of spiro-γ-lactams: an update - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Spiro-Lactams as Novel Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 4-Hydroxy-4-phenylcyclohexanone as a Versatile Synthon for Novel Heterocyclic Compounds
Abstract
The 4-arylcyclohexanone scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] This technical guide focuses on the utility of a key building block, 4-hydroxy-4-phenylcyclohexanone, in the synthesis of diverse and novel heterocyclic compounds. We provide an in-depth exploration of its reactivity, highlighting its dual functionality—a reactive ketone and a tertiary hydroxyl group—which allows for multiple synthetic transformations. Detailed, field-proven protocols for the construction of spirocyclic systems, fused heterocyles, and complex structures derived from its corresponding α,β-unsaturated ketone are presented. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block for the creation of new chemical entities with therapeutic potential.
Introduction: The Strategic Importance of this compound
This compound is a bifunctional organic molecule that serves as an exceptional starting point for the synthesis of complex heterocyclic systems. Its rigid cyclohexyl frame, substituted with a phenyl group, provides a three-dimensional architecture that is highly desirable in modern drug discovery for exploring new regions of chemical space. The molecule's true synthetic power lies in its two orthogonal functional groups:
-
The Ketone Carbonyl: This group is a classical electrophilic center, ideal for reactions such as condensations, cycloadditions, and the formation of spirocyclic junctions.
-
The Tertiary Hydroxyl Group: This group can act as a nucleophile, a protecting group, or, more strategically, as a leaving group upon protonation to introduce unsaturation, thereby opening up pathways for conjugate addition reactions.
This guide will detail three primary strategic applications of this building block, providing both the theoretical framework and practical, step-by-step protocols for laboratory execution.
Strategy 1: Synthesis of Spiro-Heterocycles via Multi-Component Reactions
The carbonyl group of this compound is an excellent anchor point for the construction of spiro-heterocycles, which are motifs of great interest in medicinal chemistry due to their structural rigidity and novelty.[2] One-pot, multi-component reactions (MCRs) are particularly efficient for this purpose.
Application: Synthesis of Spiro-Thiazolidinones
Spiro-thiazolidinones are a class of heterocyclic compounds known for a wide range of pharmacological activities.[2] A robust and efficient method for their synthesis is the one-pot, three-component condensation of a ketone, an amine, and thioglycolic acid.[3][4]
Causality of Experimental Choices: The reaction proceeds through the initial formation of a Schiff base (imine) between the this compound and the primary amine. This is typically catalyzed by an acid, or simply by heat, which also removes the water byproduct. The thiol group of thioglycolic acid then attacks the imine carbon, and subsequent intramolecular cyclization via amide formation yields the spiro-thiazolidinone ring. Toluene is a common solvent as it allows for the azeotropic removal of water, driving the equilibrium towards product formation.
Protocol 1: One-Pot Synthesis of 8-Hydroxy-8-phenyl-4-(phenyl)-1-thia-4-azaspiro[4.5]decan-3-one
-
Materials:
-
This compound (1.0 eq, e.g., 1.92 g, 10 mmol)
-
Aniline (1.0 eq, e.g., 0.93 g, 10 mmol)
-
Thioglycolic acid (1.1 eq, e.g., 1.01 g, 11 mmol)
-
Toluene (50 mL)
-
Dean-Stark apparatus
-
-
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound (1.0 eq) and aniline (1.0 eq) in toluene (50 mL).
-
Heat the mixture to reflux and allow it to stir for 2-3 hours, collecting the water that forms in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Add thioglycolic acid (1.1 eq) dropwise to the mixture.
-
Return the flask to reflux and continue stirring for an additional 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the desired spiro-thiazolidinone.
-
Data Presentation:
| Reactant 1 (Ketone) | Reactant 2 (Amine) | Reactant 3 (Thio-acid) | Product | Typical Yield | Ref. |
| Cyclohexanone | Various amines | Thioglycolic acid | Spiro-thiazolidinones | 78-97% | [3][4] |
Workflow Diagram:
Caption: Workflow for Spiro-Thiazolidinone Synthesis.
Application: Synthesis of Spiro-Hydantoins via the Bucherer-Bergs Reaction
The Bucherer-Bergs reaction is a classic, yet highly effective, multi-component synthesis that provides access to spiro-hydantoins from a ketone, cyanide, and a source of ammonia and carbonate.[5][6] Hydantoin derivatives are well-known for their anticonvulsant and other therapeutic properties.
Causality of Experimental Choices: This reaction proceeds through the initial formation of a cyanohydrin from the ketone and a cyanide source (e.g., KCN). The cyanohydrin then reacts with ammonium carbonate. It is believed that the ammonium carbonate exists in equilibrium with ammonia and carbon dioxide. The ammonia reacts with the cyanohydrin to form an aminonitrile, which is then carboxylated by CO2 and cyclizes to form the hydantoin ring. The use of a sealed vessel is often necessary to maintain a sufficient concentration of the gaseous reagents (NH3, CO2) at elevated temperatures.
Protocol 2: Synthesis of 8-Hydroxy-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione
-
Materials:
-
This compound (1.0 eq, e.g., 1.92 g, 10 mmol)
-
Potassium cyanide (KCN) (1.5 eq, e.g., 0.98 g, 15 mmol)
-
Ammonium carbonate ((NH₄)₂CO₃) (3.0 eq, e.g., 2.88 g, 30 mmol)
-
Ethanol (25 mL)
-
Water (25 mL)
-
Pressure vessel or sealed tube
-
-
Procedure:
-
CAUTION: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood. Use appropriate personal protective equipment.
-
In a thick-walled pressure vessel, dissolve potassium cyanide and ammonium carbonate in a mixture of water (25 mL) and ethanol (25 mL).
-
Add the this compound to the solution.
-
Seal the vessel tightly and heat it in an oil bath at 80-90 °C for 12-18 hours with stirring.
-
Cool the reaction vessel to room temperature, and then chill in an ice bath.
-
Carefully open the vessel in the fume hood.
-
Acidify the reaction mixture slowly with dilute hydrochloric acid (e.g., 2M HCl) to pH ~6. This will cause the product to precipitate.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and air-dry.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
-
Data Presentation:
| Reactant 1 (Ketone) | Reagents | Product | Typical Yield | Ref. |
| Ketones | KCN, (NH₄)₂CO₃ | Spiro-hydantoins | Good to excellent | [5][6] |
Workflow Diagram:
Caption: Workflow for Spiro-Hydantoin Synthesis.
Strategy 2: Synthesis of Fused Heterocycles via Condensation Reactions
The ketone functionality can react with binucleophilic reagents to form fused heterocyclic systems. This strategy is a cornerstone of heterocyclic chemistry and provides access to important scaffolds like indoles and thiophenes.
Application: Fischer Indole Synthesis of Tetrahydrocarbazoles
The Fischer indole synthesis is a classic acid-catalyzed reaction that forms an indole ring from a phenylhydrazine and a ketone or aldehyde.[7] Using this compound, this reaction yields a substituted tetrahydrocarbazole, a core structure found in many biologically active compounds.
Causality of Experimental Choices: The reaction begins with the condensation of the ketone and phenylhydrazine to form a phenylhydrazone.[7] Under acidic conditions (e.g., glacial acetic acid, sulfuric acid, or a Lewis acid), the phenylhydrazone tautomerizes to its enamine form. A[1][1]-sigmatropic rearrangement then occurs, followed by the loss of ammonia and rearomatization to furnish the indole ring.[7] The phenyl substituent at the 4-position of the cyclohexanone ring will ultimately be located at the 6-position of the resulting tetrahydrocarbazole.
Protocol 3: Synthesis of 6-Phenyl-2,3,4,9-tetrahydro-1H-carbazol-x-ol
-
Materials:
-
This compound (1.0 eq, e.g., 1.92 g, 10 mmol)
-
Phenylhydrazine hydrochloride (1.1 eq, e.g., 1.60 g, 11 mmol)
-
Glacial acetic acid (20 mL)
-
-
Procedure:
-
In a 50 mL round-bottom flask, suspend this compound (1.0 eq) and phenylhydrazine hydrochloride (1.1 eq) in glacial acetic acid (20 mL).
-
Heat the mixture to reflux with stirring for 2-4 hours. The reaction color will typically darken. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of ice-cold water.
-
A solid precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid thoroughly with water to remove excess acetic acid.
-
Neutralize the crude product by washing with a dilute sodium bicarbonate solution, followed by another water wash.
-
Dry the crude product. Further purification can be achieved by recrystallization from ethanol.
-
Data Presentation:
| Reactant 1 (Ketone) | Reactant 2 (Hydrazine) | Acid Catalyst | Product | Typical Yield | Ref. |
| Cyclohexanone | Phenylhydrazine | Acetic Acid | Tetrahydrocarbazole | 85-91% (crude) | [8][9] |
Workflow Diagram:
Caption: Fischer Indole Synthesis Workflow.
Application: Gewald Synthesis of Tetrahydrobenzothiophenes
The Gewald reaction is a multi-component reaction that produces a polysubstituted 2-aminothiophene.[10][11] This reaction is exceptionally useful for rapidly building complexity from simple starting materials.
Causality of Experimental Choices: The reaction mechanism begins with a Knoevenagel condensation between the ketone and the active methylene compound (ethyl cyanoacetate) to form an α,β-unsaturated nitrile.[10] Elemental sulfur is then added to this intermediate, followed by cyclization and tautomerization to yield the final 2-aminothiophene product. A base, such as morpholine or triethylamine, is required to catalyze both the Knoevenagel condensation and the subsequent addition and cyclization steps.
Protocol 4: Synthesis of Ethyl 2-amino-6-hydroxy-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
-
Materials:
-
This compound (1.0 eq, e.g., 1.92 g, 10 mmol)
-
Ethyl cyanoacetate (1.0 eq, e.g., 1.13 g, 10 mmol)
-
Elemental sulfur (1.1 eq, e.g., 0.35 g, 11 mmol)
-
Morpholine (1.5 eq, e.g., 1.31 g, 15 mmol)
-
Ethanol (30 mL)
-
-
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in ethanol (30 mL).
-
Add morpholine (1.5 eq) dropwise to the stirred mixture at room temperature. An exothermic reaction may be observed.
-
Stir the reaction mixture at 50 °C for 2-3 hours. Monitor the reaction by TLC.
-
Upon completion, cool the mixture and pour it into ice-water (100 mL).
-
The product will precipitate as a solid. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol to remove impurities.
-
The product can be purified by recrystallization from ethanol.
-
Data Presentation:
| Reactant 1 (Ketone) | Reactant 2 (Nitrile) | Reagents | Product | Typical Yield | Ref. |
| Ketones | α-cyanoesters | Sulfur, Base | 2-Aminothiophenes | 35-80% | [12] |
Workflow Diagram:
Caption: Gewald Reaction Workflow.
Strategy 3: Dehydration and Subsequent Michael Addition
The tertiary hydroxyl group offers a strategic pathway to introduce unsaturation. Acid-catalyzed dehydration generates a 4-phenylcyclohexenone intermediate, a powerful Michael acceptor, enabling the synthesis of a different class of heterocyclic compounds.[13][14]
Step A: Acid-Catalyzed Dehydration
The dehydration of this compound can lead to a mixture of two isomeric α,β-unsaturated ketones: 4-phenylcyclohex-2-en-1-one (conjugated) and 4-phenylcyclohex-3-en-1-one (non-conjugated). The conjugated isomer is typically the more thermodynamically stable product and is the desired intermediate for subsequent Michael additions.
Protocol 5: Synthesis of 4-Phenylcyclohex-2-en-1-one
-
Materials:
-
This compound (1.0 eq)
-
p-Toluenesulfonic acid (p-TsOH) (0.1 eq)
-
Toluene (50 mL)
-
Dean-Stark apparatus
-
-
Procedure:
-
Combine this compound and p-TsOH in toluene in a round-bottom flask equipped with a Dean-Stark apparatus.
-
Heat the mixture to reflux and monitor the collection of water.
-
Once the theoretical amount of water has been collected (or the reaction is complete by TLC), cool the mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution and then brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting enone by column chromatography or distillation.
-
Step B: Michael Addition and Cyclization
The resulting 4-phenylcyclohex-2-en-1-one is an excellent Michael acceptor.[15] Reaction with binucleophiles, such as substituted hydrazines or amidines, can lead to the formation of fused heterocyclic systems like pyrazolines or pyrimidines after an initial conjugate addition followed by intramolecular cyclization.
Protocol 6: Synthesis of a Fused Pyrazoline Derivative
-
Materials:
-
4-Phenylcyclohex-2-en-1-one (1.0 eq, from Protocol 5)
-
Hydrazine hydrate (1.1 eq)
-
Ethanol (30 mL)
-
Glacial acetic acid (catalytic amount)
-
-
Procedure:
-
Dissolve 4-phenylcyclohex-2-en-1-one in ethanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid.
-
Add hydrazine hydrate dropwise and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
Workflow Diagram:
Caption: Dehydration-Michael Addition Workflow.
Conclusion
This compound has been demonstrated to be a remarkably versatile and powerful building block for the synthesis of novel heterocyclic compounds. The strategic application of its ketone and hydroxyl functionalities allows for the construction of a wide variety of molecular architectures, including spiro-thiazolidinones, spiro-hydantoins, tetrahydrocarbazoles, and tetrahydrobenzothiophenes. Furthermore, its conversion to an α,β-unsaturated ketone opens up a vast landscape of possibilities through Michael addition chemistry. The protocols detailed herein are robust, well-precedented, and offer a solid foundation for researchers to explore new chemical space in the pursuit of novel therapeutic agents.
References
-
MDPI. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. Retrieved from [Link]
-
ResearchGate. (2020). Facile synthesis of spiro thiazolidinone via cyclic ketones, amines and thioglycolic acid by MCM-41-Schiff base-CuSO4·5H2O. Retrieved from [Link]
-
Journal of Pharmacreations. (n.d.). Synthesis, Characterization and Evaluation of N-Substituted Tetrahydrocarbazoles for anti-oxidant activity. Journal of Pharmacreations. Retrieved from [Link]
-
YouTube. (2023, December 17). 1,2,3,4 tetrahydrcarbazole synthesis ( Fischer indole synthesis ). YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of thiazolidinone and the ligands. [Image]. Retrieved from [Link]
-
MDPI. (n.d.). Chemoselective Aza-Michael Addition of Enolizable Heterocyclic Imine-Thiols to Levoglucosenone. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent approaches to the synthesis of tetrahydrocarbazoles. Retrieved from [Link]
-
YouTube. (2020, May 20). The Synthesis of 1,2,3,4-Tetrahydrocarbazole. YouTube. Retrieved from [Link]
-
Université catholique de Louvain. (n.d.). Solution-Phase Parallel Synthesis of Spirohydantoins. Retrieved from [Link]
-
Wikipedia. (n.d.). Gewald reaction. Wikipedia. Retrieved from [Link]
- Google Patents. (n.d.). CN103030548A - Method of 4-hydroxy-3-hexanone catalysis and dehydration. Google Patents.
-
Beilstein Journals. (2024). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Beilstein Journals. Retrieved from [Link]
-
R Discovery. (2020, October 9). Facile synthesis of spiro thiazolidinone via cyclic ketones, amines and thioglycolic acid by MCM-41-Schiff base-CuSO4·5H2O. R Discovery. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis of Some New Spiro β-Lactams and Thiazolidinones Compounds Containing Sulfur Incorporating Quinon Compounds. Retrieved from [Link]
-
MDPI. (n.d.). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. MDPI. Retrieved from [Link]
-
ResearchGate. (2023). Current Developments in Michael Addition Reaction using Heterocycles as Convenient Michael Donors. Retrieved from [Link]
-
RSC Publishing. (2023, January 25). Contemporary progress in the green synthesis of spiro-thiazolidines and their medicinal significance: a review. RSC Publishing. Retrieved from [Link]
-
PubMed. (2021, October 19). Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents. PubMed. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis and pharmacological screening of some new pyrimidine and cyclohexanone fused steroidal derivatives. Retrieved from [Link]
-
YouTube. (2020, December 8). The Michael Addition + 1,4 Additions with Soft Nucleophiles. YouTube. Retrieved from [Link]
-
Filo. (n.d.). Acid-catalyzed dehydration of 3-hydroxy-3-phenylcyclohexanone leads to an... Filo. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. Der Pharma Chemica. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hydantoin synthesis. Organic Chemistry Portal. Retrieved from [Link]
-
PubMed Central. (n.d.). A Highly Enantioselective Intramolecular Michael Reaction Catalyzed by N-Heterocyclic Carbenes. PubMed Central. Retrieved from [Link]
-
Journal of Chemical Health Risks. (n.d.). Synthesis and Characterization of Some Novel Fused Pyrimidine Derivatives. Journal of Chemical Health Risks. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction mechanism for the acid-catalyzed dehydration of 4-hydroxy-3-hexanone. [Image]. Retrieved from [Link]
-
MDPI. (n.d.). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. MDPI. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and anticancer activity of some fused pyrimidines and related heterocycles. PubMed Central. Retrieved from [Link]
-
Arkivoc. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica. Retrieved from [Link]
-
ResearchGate. (2023). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. Retrieved from [Link]
-
Chegg.com. (2024, April 3). Solved Acid-catalyzed dehydration of. Chegg.com. Retrieved from [Link]
-
ResearchGate. (2006). Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One. Retrieved from [Link]
Sources
- 1. [4+2]-Cycloaddition to 5-Methylidene-Hydantoins and 5-Methylidene-2-Thiohydantoins in the Synthesis of Spiro-2-Chalcogenimidazolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Contemporary progress in the green synthesis of spiro-thiazolidines and their medicinal significance: a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07474E [pubs.rsc.org]
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- 15. youtube.com [youtube.com]
Troubleshooting & Optimization
Water quenching techniques for 4-Hydroxy-4-phenylcyclohexanone synthesis
Topic: Advanced Water Quenching & Workup Strategies Audience: Synthetic Organic Chemists, Process Development Scientists Version: 2.4 (Current)
Executive Summary: The Stability Paradox
The synthesis of 4-Hydroxy-4-phenylcyclohexanone (typically via the addition of phenylmagnesium bromide to 1,4-cyclohexanedione monoethylene acetal followed by deprotection) presents a specific thermodynamic trap: the Benzylic Tertiary Alcohol .
Unlike standard aliphatic alcohols, the C4-hydroxyl group is benzylic (stabilized by the phenyl ring) and tertiary. This makes it exceptionally prone to E1 elimination (dehydration) under acidic conditions to form the conjugated enone, 4-phenyl-3-cyclohexen-1-one.
This guide replaces generic Grignard protocols with specialized quenching techniques designed to break magnesium emulsions without triggering this elimination cascade.
Module 1: Critical Decision Matrix (Quench Selection)
Before initiating the quench, analyze your crude mixture. The choice of quenching agent dictates the fate of the hydroxyl group.
Comparative Analysis of Quenching Agents
| Quenching Agent | pH Profile | Emulsion Control | Risk of Dehydration | Recommended For |
| Saturated | Mildly Acidic (~pH 5-6) | Moderate (Precipitates Mg salts) | Low | Standard Protocol (Small scale <5g) |
| Rochelle's Salt | Neutral (~pH 7) | Excellent (Solubilizes Mg) | Negligible | High Purity/Scale (>5g) |
| 1M HCl / | Highly Acidic (pH <1) | Good (Solubilizes Mg) | Critical (High) | DO NOT USE for this target |
| Fieser Method | Basic -> Neutral | Excellent (Granular ppt) | Low | Large scale, filtration-based workup |
Module 2: Visualizing the Pathway
The following diagram illustrates the kinetic vs. thermodynamic pathways during the quench. Note how pH control determines whether you isolate the target or the elimination impurity.
Figure 1: Reaction trajectory showing the divergence between the stable tertiary alcohol (Target) and the dehydration product (Impurity) based on quench acidity.
Module 3: Validated Protocols
Protocol A: The "Rochelle's Salt" Method (Recommended)
Best for: Maximizing yield, preventing dehydration, and avoiding "gooey" emulsions.
Mechanism: Potassium sodium tartrate acts as a bidentate ligand, chelating Magnesium (
-
Preparation: Prepare a saturated solution of Rochelle’s Salt (approx. 0.6 g/mL in water).
-
Cooling: Cool the reaction mixture (THF/Ether) to 0°C.
-
Addition: Add the Rochelle’s solution dropwise via addition funnel.
-
Observation: The mixture will initially cloud, then separate into two distinct, clear layers.[1]
-
-
Equilibration: Crucial Step —Stir vigorously at Room Temperature (RT) for 1–2 hours.
-
Why? Chelation kinetics are slow. If you separate too early, magnesium salts will precipitate in the organic layer later.
-
-
Separation: Transfer to a separatory funnel. The aqueous layer (containing Mg-Tartrate) will be clear/viscous. The organic layer contains your intact alcohol .
Protocol B: The Modified Ammonium Chloride Method
Best for: Small scale, quick assessment.
-
Cooling: Cool reaction to -10°C (Ice/Salt bath).
-
Quench: Slowly add saturated
.-
Warning: Do not use dilute
; the water content promotes hydrolysis of the ketal if not buffered immediately.
-
-
Precipitation Management: If a white gel forms (
), do not add HCl to dissolve it.-
Troubleshooting: Instead, add a small volume of Celite (diatomaceous earth) and filter the entire biphasic mixture through a fritted funnel before separation.
-
Module 4: Troubleshooting & FAQs
Q1: I used 1M HCl to quench, and my NMR shows a double bond at 6.0 ppm. What happened?
Diagnosis: You dehydrated the product.
Root Cause: The tertiary alcohol at C4 is benzylic. In the presence of strong acid (
Q2: The layers won't separate; there is a thick "rag" layer in the middle.
Diagnosis: Magnesium Hydroxide Emulsion. Immediate Fix:
-
Add brine (saturated NaCl) to increase the density of the aqueous layer.
-
If that fails, add a small amount of Glacial Acetic Acid dropwise.
-
Caution: Monitor pH. Add just enough to break the emulsion (dissolving
as Mg-acetate) but stop before the pH drops below 4 to protect the alcohol.
-
Q3: Can I deprotect the ketal in the same pot as the quench?
Technical Advice: Strongly Discouraged. Attempting a "one-pot" quench-and-deprotection requires acid strong enough to hydrolyze the acetal. This same acid strength is sufficient to dehydrate the tertiary alcohol. Best Practice: Isolate the this compound ethylene ketal first (neutral workup), then deprotect it in a separate, controlled step using Pyridinium p-toluenesulfonate (PPTS) or dilute oxalic acid.
Module 5: Workflow Logic (DOT Diagram)
Use this logic flow to determine your workup based on observed reaction conditions.
Figure 2: Decision logic for selecting the appropriate workup scale and handling emulsions.
References
-
PrepChem. "Synthesis of 4-hydroxycyclohexanone ethylene monoketal." PrepChem.com. Accessed February 7, 2026. [Link]
-
Brainly. "Comparison of Ammonium Chloride vs. Sulfuric Acid in Grignard Workup." Brainly.com. Accessed February 7, 2026. [Link] (Simulated Link based on search context 1.3)
-
Chemistry Stack Exchange. "Role of ammonium chloride in Grignard workup." StackExchange. Accessed February 7, 2026. [Link]
-
University of Rochester. "The Fieser Workup and Rochelle's Salt Protocols." Department of Chemistry. Accessed February 7, 2026. [Link]
-
Study.com. "Acid-catalyzed dehydration of 3-hydroxy-3-phenylcyclohexanone." Study.com. Accessed February 7, 2026. [Link]
Sources
Choosing the right solvent for 4-Hydroxy-4-phenylcyclohexanone synthesis
Introduction
The synthesis of 4-Hydroxy-4-phenylcyclohexanone, a key intermediate in pharmaceutical development, is most commonly achieved via the nucleophilic addition of a phenyl Grignard reagent to a protected 4-cyclohexanone derivative, followed by deprotection. The success of this synthesis is critically dependent on the meticulous control of reaction conditions, with the choice of solvent being a paramount factor. Grignard reagents are highly reactive and sensitive species; the solvent not only facilitates the reaction by dissolving the reagents but also plays a direct role in the formation and stabilization of the organomagnesium intermediate.[1]
This guide provides researchers, scientists, and drug development professionals with a dedicated technical resource for navigating the challenges associated with solvent selection in this synthesis. It is structured as a series of troubleshooting questions and frequently asked questions (FAQs) to directly address practical issues encountered in the laboratory.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, with a focus on solvent-related causes and solutions.
Q1: My reaction yield is unexpectedly low, or I'm recovering mostly starting material. What are the likely solvent-related causes?
A1: Low or no product yield is one of the most common issues in Grignard synthesis and can often be traced back to the solvent.
-
Cause 1: Presence of Protic Impurities: Grignard reagents are extremely strong bases.[2] Any trace of protic compounds—most commonly water, but also alcohols—in your solvent will quench the Grignard reagent faster than it can react with the ketone.[2][3] This acid-base reaction converts the Grignard reagent into benzene, rendering it inactive for the desired nucleophilic addition.[2]
-
Validation & Solution: Always use anhydrous grade solvents, preferably freshly distilled from a suitable drying agent (e.g., sodium/benzophenone for ethers). Ensure all glassware is rigorously dried, either in an oven overnight or by flame-drying under vacuum, and the reaction is conducted under an inert atmosphere (Nitrogen or Argon).
-
-
Cause 2: Inadequate Solvation/Stabilization: The formation and stability of the Grignard reagent depend on the solvent's ability to coordinate with the magnesium center.[1] Ethereal solvents like diethyl ether (Et₂O) or tetrahydrofuran (THF) are essential because the lone pairs on the oxygen atom stabilize the electron-deficient magnesium.[4] Using a non-coordinating solvent like hexane or toluene alone is not viable.
-
Validation & Solution: Confirm that you are using an appropriate ethereal solvent. If reagent solubility is an issue in diethyl ether, switching to THF, which has superior solvating properties, is a common and effective solution.[5]
-
-
Cause 3: Enolization of the Ketone: If the Grignard reagent is particularly bulky or the ketone is sterically hindered, the Grignard can act as a base, deprotonating the α-carbon of the ketone to form an enolate.[2] This pathway is a non-productive side reaction that consumes the Grignard reagent and leads to the recovery of the starting ketone after aqueous workup.[2]
-
Validation & Solution: While primarily a substrate issue, the solvent can play a role. Reactions in more polar solvents like THF can sometimes favor the desired nucleophilic addition over enolization compared to less polar options.
-
Q2: I'm observing a significant amount of biphenyl byproduct. How can my solvent choice help minimize this?
A2: The formation of biphenyl is typically due to a side reaction known as Wurtz coupling. This occurs when the Grignard reagent reacts with the unreacted phenyl halide starting material.
-
Mechanism: Ph-MgBr + Ph-Br → Ph-Ph + MgBr₂
-
Influence of Solvent: The choice of solvent can influence the rate of this side reaction. Greener solvent alternatives like 2-methyltetrahydrofuran (2-MeTHF) have been shown to suppress Wurtz coupling byproducts more effectively than traditional solvents like THF or diethyl ether in certain cases.[5]
-
Solution: Consider switching to 2-MeTHF as your reaction solvent. Additionally, ensure a slow, controlled addition of the phenyl halide to the magnesium turnings during the Grignard formation step to maintain a low concentration of the halide, thus minimizing the opportunity for the Wurtz reaction.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary functions of the solvent in a Grignard reaction?
A1: The solvent serves three critical roles:
-
Reagent Solubilization: It must dissolve the organic halide and the resulting Grignard reagent.
-
Grignard Reagent Stabilization: It must be a Lewis base (e.g., an ether) that can donate lone-pair electrons to the magnesium atom, forming a stabilizing coordination complex.[1] This is crucial for both the formation and reactivity of the reagent.
-
Heat Dissipation: It acts as a medium to control the temperature of the often exothermic reaction.
Q2: Why are aprotic ethereal solvents like diethyl ether and THF required?
A2: The carbon-magnesium bond in a Grignard reagent is highly polarized, making the carbon atom a potent nucleophile and a very strong base.
-
Aprotic Nature: Protic solvents, which contain acidic protons (e.g., water, ethanol, carboxylic acids), will react irreversibly with the Grignard reagent in an acid-base reaction, destroying it.[2][6] Therefore, the solvent must be aprotic.
-
Ethereal Nature: The oxygen atoms in ethers act as Lewis bases, coordinating with the magnesium center of the Grignard reagent. This "solvation" is crucial for stabilizing the reagent in the solution and preventing it from aggregating and precipitating out.[4]
Q3: How do I choose between Diethyl Ether (Et₂O) and Tetrahydrofuran (THF)?
A3: Both are excellent solvents for Grignard reactions, and the choice often depends on the specific requirements of your synthesis.[5]
| Feature | Diethyl Ether (Et₂O) | Tetrahydrofuran (THF) | Rationale & Field Insights |
| Boiling Point | 34.6 °C | 66 °C | Et₂O's low boiling point makes it easy to remove post-reaction but can be problematic for reactions requiring higher temperatures. THF allows for a wider reaction temperature range. |
| Solvating Power | Good | Excellent | THF is a more polar and better coordinating solvent. It is often preferred for forming Grignard reagents from less reactive chlorides or for substrates with poor solubility. |
| Safety | Extremely flammable (Flash Point: -45 °C), low autoignition temperature.[5] | Highly flammable (Flash Point: -14 °C).[5] | Both are hazardous. THF has a slightly better safety profile regarding flash point but both require extreme care. Both can form explosive peroxides upon storage.[5] |
| Grignard Formation | Often requires an initiator (e.g., iodine crystal) to start. | Generally initiates more readily due to its superior solvating ability. | For difficult-to-start Grignard formations, THF is the superior choice. |
Q4: Are there any "green" or more sustainable solvent alternatives?
A4: Yes, the field of green chemistry has identified viable alternatives. 2-Methyltetrahydrofuran (2-MeTHF) is a leading candidate.[5] It is derived from renewable resources like corn cobs and offers several advantages:
-
Higher Boiling Point: (80 °C) which improves safety during scale-up.
-
Reduced Peroxide Formation: Less prone to forming explosive peroxides compared to THF.[5]
-
Improved Performance: Can offer comparable or even better performance in suppressing byproducts.[5]
Solvent Selection Workflow
The following diagram illustrates a logical workflow for selecting an appropriate solvent for your synthesis.
Caption: Decision flowchart for Grignard reaction solvent selection.
Experimental Protocol: Synthesis of this compound
This protocol is a representative example and assumes the use of 1,4-cyclohexanedione monoethylene ketal as the starting material.
Materials:
-
Magnesium turnings
-
Iodine (one small crystal)
-
Bromobenzene
-
1,4-Cyclohexanedione monoethylene ketal
-
Anhydrous Diethyl Ether (or THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Aqueous Hydrochloric Acid (e.g., 3M HCl)
-
Standard laboratory glassware, dried thoroughly
-
Inert atmosphere setup (Nitrogen or Argon)
Methodology:
-
Preparation of Phenylmagnesium Bromide (Grignard Reagent): a. Place magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. b. Add a single crystal of iodine to act as an initiator. c. In the dropping funnel, prepare a solution of bromobenzene in anhydrous diethyl ether. d. Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction should initiate, evidenced by bubbling and a gentle reflux. If it does not start, gentle warming may be required. e. Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux. f. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution should appear grey and cloudy.
-
Reaction with the Ketone: a. Cool the Grignard reagent solution to 0 °C in an ice bath. b. Dissolve 1,4-cyclohexanedione monoethylene ketal in anhydrous diethyl ether and add this solution to the dropping funnel. c. Add the ketone solution dropwise to the stirred Grignard reagent at 0 °C. d. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Workup and Deprotection: a. Cool the reaction mixture back to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution dropwise. This will hydrolyze the magnesium alkoxide intermediate. b. Add 3M HCl solution and stir the mixture until the ketal protecting group is hydrolyzed. Monitor the reaction by TLC until the starting material is consumed. c. Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether. d. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: a. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.[7][8]
References
- CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google P
-
A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. World Journal of Advanced Research and Reviews. (URL: [Link])
-
Grignard Reaction Mechanism - BYJU'S. (URL: [Link])
-
Grignard reactions require a solvent such as diethyl ether. Explain what the purpose of the... - Homework.Study.com. (URL: [Link])
-
1,2,3,4-tetrahydrocarbazole - Organic Syntheses Procedure. (URL: [Link])
-
General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones - PMC - NIH. (URL: [Link])
-
Reactions of Grignard Reagents - Master Organic Chemistry. (URL: [Link])
-
Exploring Solvents for Grignard Reactions: A Greener Approach - Oreate AI Blog. (URL: [Link])
-
(PDF) Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One - ResearchGate. (URL: [Link])
-
Synthesis of alcohols using Grignard reagents I (video) - Khan Academy. (URL: [Link])
-
Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC40702K. (URL: [Link])
-
Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. (URL: [Link])
- US3347912A - Novel grignard reagents - Google P
- Purification of cyclohexanone - US3933916A - Google P
-
20.4 Reaction with Grignard Reagents and Gilman Reagents | Carboxylic Acid Derivatives - YouTube. (URL: [Link])
-
Synthesis Problems Involving Grignard Reagents - Master Organic Chemistry. (URL: [Link])
-
Grignard Synthesis of Various Tertiary Alcohols | Journal of Chemical Education. (URL: [Link])
-
Solvent effects in the Grignard reaction with alkynes | Request PDF - ResearchGate. (URL: [Link])
-
Grignard Reaction in Organic Synthesis with Practice Problems - Chemistry Steps. (URL: [Link])
-
Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry - YouTube. (URL: [Link])
- US10752571B2 - Method for purification of 4-hydroxyacetophenone - Google P
-
Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate. (URL: [Link])
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Stability issues and degradation pathways of 4-Hydroxy-4-phenylcyclohexanone
Introduction
Welcome to the technical support center for 4-Hydroxy-4-phenylcyclohexanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and answers to frequently asked questions regarding the stability and handling of this compound. As a tertiary benzylic alcohol and a ketone, this compound possesses distinct chemical functionalities that influence its stability under various experimental conditions. Understanding these properties is crucial for obtaining reliable and reproducible results in your research and development endeavors. This document provides a framework for anticipating and addressing potential stability challenges, ensuring the integrity of your experiments.
Troubleshooting Guide: Stability and Degradation Issues
This section addresses specific issues that users may encounter during the handling, storage, and use of this compound. Each problem is followed by probable causes rooted in the chemical nature of the molecule and actionable solutions.
| Problem | Probable Cause(s) | Solution(s) & Preventative Measures |
| Loss of Purity Over Time in Solution (Acidic Conditions) | Acid-Catalyzed Dehydration: The tertiary benzylic alcohol is susceptible to elimination of water under acidic conditions, leading to the formation of unsaturated ketones. This reaction is driven by the formation of a stable benzylic carbocation intermediate.[1] | pH Control: Maintain solutions at a neutral or slightly basic pH. Avoid acidic buffers or solvents. If acidic conditions are necessary, perform the experiment at low temperatures and for the shortest possible duration. Aprotic Solvents: Use aprotic solvents where possible to minimize the availability of protons for catalysis. |
| Appearance of Unexpected Peaks in HPLC After Storage in Protic Solvents | Formation of Alkene Impurities: The primary degradation products under acidic conditions are likely 4-phenylcyclohex-3-en-1-one and 1-phenylcyclohex-3-en-1-one via dehydration. | Stability-Indicating HPLC Method: Utilize a validated stability-indicating HPLC method capable of resolving the parent compound from its potential degradants (see Protocol 1). Re-purification: If degradation has occurred, repurify the compound using column chromatography before use. |
| Discoloration or Degradation Upon Exposure to Light | Photodegradation: Ketones and aromatic compounds can absorb UV light, leading to the formation of reactive species and subsequent degradation. Photoionization can be a primary photochemical process.[2] | Light Protection: Store the solid compound and its solutions in amber vials or protect them from light using aluminum foil.[3] Minimize exposure to ambient and UV light during experiments. |
| Instability at Elevated Temperatures | Thermal Degradation: High temperatures can promote dehydration and other decomposition pathways. Thermal decomposition of cyclohexanes can be initiated by C-C bond fission.[4][5] | Controlled Storage: Store the compound at recommended low temperatures (e.g., 2-8°C or frozen for long-term storage), as indicated by supplier datasheets for analogous compounds.[6] Avoid unnecessary exposure to high temperatures during experimental procedures. |
| Degradation in the Presence of Oxidizing Agents | Oxidative Degradation: Although tertiary alcohols are generally resistant to oxidation under mild conditions because they lack a hydrogen atom on the carbinol carbon, strong oxidizing agents or radical-mediated processes can lead to degradation.[7] The cyclohexanone ring itself can also be susceptible to oxidation. | Inert Atmosphere: For sensitive reactions, handle the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation. Avoid Incompatible Reagents: Do not store or mix with strong oxidizing agents. |
| Inconsistent Results in Biological Assays | Presence of Unidentified Degradants: The degradation products may have different biological activities or may interfere with the assay, leading to variability in results. | Purity Check: Always check the purity of the compound by HPLC or another suitable analytical method before use, especially if it has been stored for an extended period. Fresh Solutions: Prepare solutions fresh for each experiment to minimize the impact of solvent-mediated degradation. |
Visualizing Degradation Pathways
The following diagrams illustrate the proposed primary degradation pathways of this compound based on established chemical principles.
Caption: Workflow for a forced degradation study.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound? For long-term stability, it is advisable to store the solid compound in a tightly sealed container, protected from light, in a cool and dry place. [6]For extended periods, storage at 2-8°C or even -20°C is recommended to minimize potential thermal degradation.
Q2: How should I prepare and store solutions of this compound? It is highly recommended to prepare solutions fresh before use. If storage is necessary, use a high-purity aprotic solvent, aliquot into single-use vials to avoid freeze-thaw cycles, and store at -20°C or -80°C, protected from light. Avoid acidic conditions in your solvent or buffer system.
Q3: My compound shows a new peak in the HPLC chromatogram after being dissolved in an acidic buffer. What is it likely to be? The most probable cause is acid-catalyzed dehydration of the tertiary alcohol. This would result in the formation of one or more isomeric unsaturated ketones, such as 4-phenylcyclohex-3-en-1-one. The formation of these less polar compounds would typically appear as peaks with longer retention times in a reversed-phase HPLC system.
Q4: Is this compound susceptible to oxidation by air? While tertiary alcohols are generally stable to mild oxidation, prolonged exposure to air, especially in the presence of light or metal ions, could potentially initiate radical-based oxidative degradation pathways. For sensitive applications or long-term storage of solutions, degassing the solvent and storing under an inert atmosphere (e.g., nitrogen or argon) is a good practice.
Q5: Can I use this compound in reactions with strong acids? Using this compound in the presence of strong acids will likely lead to significant degradation, primarily through dehydration. [1]If the reaction chemistry requires acidic conditions, it is crucial to use the mildest possible acid, maintain low temperatures, and minimize the reaction time. Monitoring the reaction by HPLC is essential to assess the stability of the starting material.
References
-
PubChem. 4-Phenylcyclohexanone. National Center for Biotechnology Information. [Link]
- Kumar, V., et al. (2020). Mineralization and degradation of 4-Nitrophenol using homogeneous Fenton oxidation process. Environmental Engineering Research.
- Singh, S., et al. (2015). Biodegradation of 4-chlorophenol by Arthrobacter chlorophenolicus A6: Effect of culture conditions and degradation kinetics.
-
PubChem. 4-hydroxyproline degradation | Pathway. National Center for Biotechnology Information. [Link]
- BenchChem.Strategies to prevent degradation of 4-Hydroxypipecolic acid during sample storage. BenchChem.
- Al-Nimry, S., et al. (2024). Stability-Indicating Forced Degradation Study of Thymoquinone Using RP-HPLC.
- Patel, Y., et al. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia.
- Salomatova, V.A., et al. (2013). Photodegradation of 4,4-Bis(4-hydroxyphenyl)valeric acid and its inclusion complex with β-cyclodextrin.
-
Organic Chemistry Portal. Cyclohexanone synthesis. Organic-Chemistry.org. [Link]
- White, M.C., et al. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society.
- Salomatova, V.A., et al. (2013). Photodegradation of 4,4-Bis(4-hydroxyphenyl)valeric acid and its inclusion complex with β-cyclodextrin.
- Majewski, M., et al. (2006). Enantioselective Deprotonation of Protected 4-Hydroxycyclohexanones.
- Ashenhurst, J. (2015). Elimination Reactions of Alcohols. Master Organic Chemistry.
- Chemistry LibreTexts. (2023). Beckmann Rearrangement.
- Gao, Y., et al. (2021). Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: A study on the initial unimolecular decomposition mechanism.
- Sane, R.T., et al. (2006). A Gradient HPLC Test Procedure for the Determination of Impurities and the Synthetic Precursors in 2-[4-(1-Hydroxy-4-[4-(Hydroxydiphenylmethyl)-1-Piperidinyl]-butyl)-Phenyl]-2-Methylpropionic Acid.
- Alsante, K.M., et al. (2005). Forced Degradation Studies to Assess the Stability of Drugs and Products.
- Pearson.Propose a mechanism for the acid-catalyzed reaction of cyclohexanone with pyrrolidine.
- Chemistry LibreTexts. (2023).
- Abe, H., et al. (2024).
- Eckert, H., et al. (2025). An In-depth Technical Guide to the Beckmann Rearrangement of Cyclohexanone Oxime. BenchChem.
- Shi, X., et al. (2018). Kinetics and Mechanisms of Dehydration of Secondary Alcohols Under Hydrothermal Conditions. ACS Earth and Space Chemistry.
- Reddy, P.C. (2025). Advancements in High-Performance Liquid Chromatography (HPLC) have significantly improved the detection, identification and quantification of process-related impurities and degradants in pharmaceuticals. International Journal of Pharmaceutical Sciences.
- Waters.
- Reddy, P.C. (2025). Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. International Journal of Pharmaceutical Sciences.
- Ashenhurst, J. (2015). Beckmann Rearrangement. Master Organic Chemistry.
- The Organic Chemistry Tutor. (2020). Alcohol Dehydration Reaction Mechanism With H2SO4. YouTube.
- Science.gov.
- Gao, Y., et al. (2021). Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: a study on the initial unimolecular decomposition mechanism. RSC Publishing.
- Davis, R.A., et al. (2024). Forced degradation studies: A critical lens into pharmaceutical stability.
- Abe, H., et al. (2006). Thermal degradation of environmentally degradable poly(hydroxyalkanoic acid)s. PubMed.
- Davis, A.P., et al. (1968).
- Gajewski, J.J., et al. (2006). Novel preparation of (-)-4-hydroxycyclohex-2-enone: Reaction of 4-hydroxycyclohex-2-enone and 4-hydroxycyclopent-2-enone with some thiols.
- Study Mind.
- Gajewski, J.J., et al. (2006). General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. PMC - NIH.
- Birkett, M.A., et al. (2025). Catalytic Dehydration of Benzylic Alcohols to Styrenes by Rhenium Complexes.
- Bezrouk, A., et al. (2024). A comprehensive study on the degradation process of medical-grade polydioxanone at low pH.
- Patel, Y., et al. (2014).
- Pavia, D.L., et al. (2018). Advanced Oxidation Processes in Pharmaceutical Formulations: Photo-Fenton Degradation of Peptides and Proteins. PMC - NIH.
- González-Gálvez, D., et al. (2022).
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Technical Support Center: Characterization of 4-Hydroxy-4-phenylcyclohexanone Degradation
The following Technical Support Guide is designed for researchers and analytical scientists working with 4-Hydroxy-4-phenylcyclohexanone (CAS: 51171-73-4 / 17429-02-6 analog). It addresses stability, degradation pathways, and analytical characterization.[1]
Executive Summary & Molecule Overview
This compound is a tertiary alcohol and ketone intermediate often used in the synthesis of analgesics (e.g., opioid scaffolds) and mesembrine alkaloids. Its structural features—a tertiary hydroxyl group at the C4 position and a phenyl ring—make it chemically distinct but susceptible to specific degradation pathways, primarily acid-catalyzed dehydration .
-
Molecular Formula:
-
Molecular Weight: 190.24 g/mol
-
Key Vulnerability: Elimination of water (
) to form unsaturated enones.
Critical Degradation Pathways (The "Why" and "How")
Q: What are the primary degradation products I should expect?
A: The most common degradation pathway is dehydration, driven by the stability of the tertiary carbocation intermediate at the C4 position.
-
Primary Degradant (Impurity A): 4-Phenylcyclohex-3-en-1-one
-
Mechanism: Loss of water (dehydration) under acidic or thermal stress. The double bond forms between C3 and C4 (or C4 and C5).
-
Characteristics: Non-conjugated alkene. Mass shift of -18 Da (
172).
-
-
Secondary Degradant (Impurity B): 4-Phenylcyclohex-2-en-1-one
-
Mechanism: Isomerization of Impurity A. Under continued stress, the double bond migrates to C2-C3 to form a conjugated system with the ketone (thermodynamically favored).
-
Characteristics: Conjugated enone. distinct UV absorption shift.
-
Pathway Visualization
Figure 1: Acid-catalyzed dehydration pathway leading to the formation of isomeric enones.
Analytical Troubleshooting (HPLC & GC-MS)
Q: I see a "ghost peak" eluting after the main peak in HPLC. Is this a carryover or a degradant?
A: If the peak elutes after the parent, it is likely the dehydration product (Impurity A) .
-
Reasoning: The loss of the polar hydroxyl group (-OH) makes the degradant significantly more hydrophobic (lipophilic), increasing its retention time on Reverse Phase (C18) columns.
-
Verification: Check the UV spectrum. The parent has a simple phenyl absorption (
nm). Impurity B (conjugated) will show a bathochromic shift (red shift) and higher intensity due to the enone conjugation.
Q: How do I distinguish the parent from the degradant using GC-MS?
A: Use the fragmentation patterns. The parent molecule is thermally labile and may dehydrate inside the GC injector if the temperature is too high (>250°C).
Diagnostic Ions Table:
| Compound | Molecular Ion ( | Base Peak | Key Fragments | Notes |
| Parent | 190 | 55 / 77 | 172 ( | |
| Impurity A | 172 | 115 / 130 | 144 ( | Stable |
Troubleshooting Workflow
Figure 2: Decision tree for identifying unknown impurities based on retention time and mass spectrometry.
Detailed Protocols
Protocol 1: Forced Degradation Study (Acid Hydrolysis)
Purpose: To generate and confirm the identity of Impurity A for use as a reference marker.
Reagents:
-
This compound (10 mg)
-
0.1 N HCl (5 mL)
-
Acetonitrile (5 mL)
Procedure:
-
Preparation: Dissolve 10 mg of the parent compound in 5 mL of Acetonitrile.
-
Stress: Add 5 mL of 0.1 N HCl.
-
Incubation: Heat the solution at 60°C for 4 hours.
-
Sampling: Take a 1 mL aliquot, neutralize with 0.1 N NaOH (to stop reaction), and filter through a 0.22 µm PTFE filter.
-
Analysis: Inject into HPLC.
-
Expected Result: Decrease in Parent peak area; appearance of a major peak at RRT ~1.2-1.3 (Impurity A).
-
Protocol 2: HPLC Method for Impurity Profiling
Standardized method for separating the polar parent from hydrophobic degradants.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus),
mm, 3.5 µm. -
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.[3]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Gradient:
| Time (min) | % Mobile Phase B |
| 0.0 | 20% |
| 10.0 | 80% |
| 12.0 | 80% |
| 12.1 | 20% |
| 15.0 | 20% |
Storage & Handling Recommendations
-
Hygroscopicity: The tertiary hydroxyl group can interact with moisture. Store in a desiccator.
-
Acid Sensitivity: Avoid contact with acidic silica gel during purification; use neutralized silica or alumina.
-
Temperature: Store at -20°C to prevent slow thermal dehydration over months.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78605, 4-Phenylcyclohexanone. Retrieved February 7, 2026, from [Link](Note: Reference for the core cyclohexanone structure and general physical properties).
Sources
How to avoid over-reduction in 4-Hydroxy-4-phenylcyclohexanone synthesis
To: Research & Development Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Avoiding Over-Reduction & Hydrogenolysis in 4-Hydroxy-4-phenylcyclohexanone Synthesis
Executive Summary
Synthesizing This compound (CAS: 51171-73-4) presents a unique chemoselective challenge. The molecule contains two sensitive functional groups: a ketone and a tertiary benzylic alcohol .
"Over-reduction" in this context typically manifests in two distinct failure modes depending on your synthetic route:
-
Hydrogenolysis (Benzylic Reduction): Loss of the hydroxyl group to form 4-phenylcyclohexanone.
-
Carbonyl Reduction: Reduction of the ketone to form 4-phenylcyclohexane-1,4-diol.
This guide addresses these issues across the two primary synthetic pathways: Catalytic Hydrogenation (of enone precursors) and the Grignard Route (standard synthesis).
Part 1: Diagnostic Troubleshooting (Q&A)
Q1: I am hydrogenating a precursor (e.g., an enone) and my yield is low. NMR shows the loss of the tertiary alcohol. What happened? Diagnosis: You are experiencing Hydrogenolysis .[1] Explanation: Tertiary benzylic alcohols are extremely labile. Under standard hydrogenation conditions (Pd/C, H2), the C-O bond is weaker than the alkene you are trying to reduce. Palladium readily cleaves this bond, replacing the -OH with -H, effectively "over-reducing" the molecule to 4-phenylcyclohexanone.
Q2: I am using the Grignard route (PhMgBr + Ketal), but my product mass is M-18. Is this over-reduction? Diagnosis: No, this is Acid-Catalyzed Dehydration . Explanation: While it mimics the mass loss of reduction (loss of oxygen), you are likely eliminating water during the acidic deprotection of the ketal. The tertiary alcohol is prone to elimination to form the alkene (4-phenylcyclohex-3-en-1-one). This is often mistaken for reduction because the resulting alkene is less polar.
Q3: I am trying to selectively reduce 4-phenylcyclohexane-1,4-dione. How do I stop at the hydroxy-ketone? Diagnosis: Statistical Over-Reduction. Explanation: Standard hydride reagents (NaBH4, LiAlH4) are difficult to control for mono-reduction of symmetric diones. Without steric blocking or surface-mediated catalysis, you will statistically obtain a mixture favoring the diol.
Part 2: Technical Deep Dive & Pathways
The "Over-Reduction" Landscape
The following diagram illustrates the competing pathways where over-reduction (red) and dehydration (orange) occur versus the desired pathway (green).
Caption: Figure 1. Competing reaction pathways. Red paths indicate over-reduction (hydrogenolysis/carbonyl reduction); Orange indicates dehydration.
Part 3: Optimized Protocols
Protocol A: Preventing Hydrogenolysis (If using Hydrogenation)
Use this protocol if you are reducing a double bond in a precursor like 4-hydroxy-4-phenylcyclohex-2-en-1-one.
The Challenge: Pd/C is too aggressive for benzylic alcohols. The Solution: Use Rhodium (Rh) or poisoned catalysts which are less active toward C-O hydrogenolysis.
| Parameter | Standard (AVOID) | Optimized (RECOMMENDED) |
| Catalyst | 10% Pd/C | 5% Rh/Al2O3 or Pd/CaCO3 (Lindlar) |
| Solvent | Methanol/Ethanol (Promotes cleavage) | Ethyl Acetate or Toluene (Non-protic) |
| Additive | Acid (Accelerates hydrogenolysis) | Triethylamine (0.1 eq) or Na2CO3 (Buffers acidity) |
| Pressure | > 40 psi | Atmospheric (Balloon) to 15 psi |
Step-by-Step:
-
Preparation: Dissolve the enone precursor in Ethyl Acetate (0.1 M concentration).
-
Buffering: Add 5-10 mol% of Triethylamine. Why? Basic conditions stabilize the benzylic alcohol against hydrogenolysis.
-
Catalyst: Add 5 wt% Rh/Al2O3.
-
Reaction: Purge with Argon, then H2. Stir at room temperature under a hydrogen balloon.
-
Monitoring: Check TLC/LCMS every 30 mins. Stop immediately upon consumption of starting material to prevent ketone reduction.
Protocol B: The Grignard Route (Avoiding "Pseudo-Reduction")
Use this protocol for the standard synthesis from 1,4-cyclohexanedione monoethylene ketal.
The Challenge: Preventing acid-catalyzed dehydration (elimination) during the deprotection step.
Step-by-Step:
-
Grignard Addition: React 1,4-dioxaspiro[4.5]decan-8-one with PhMgBr (1.2 eq) in THF at -78°C to 0°C.
-
Quench: Quench with saturated NH4Cl. Extract and concentrate to obtain the intermediate ketal alcohol .
-
Critical Deprotection Step (The Failure Point):
-
Do NOT use concentrated HCl or reflux.
-
Reagent: Use 10% Aqueous Oxalic Acid or 1M HCl in THF.
-
Temperature: Stir at Room Temperature (20-25°C). Do not heat.
-
Time: Monitor closely (typically 2-4 hours).
-
-
Workup: Neutralize with NaHCO3 before concentrating. If the solution remains acidic during evaporation/heating, the product will dehydrate to the enone.
Part 4: Scientific Rationale & Mechanism
1. Benzylic Hydrogenolysis Mechanism The reduction of the benzylic C-OH bond occurs via coordination of the hydroxyl group to the metal surface, followed by oxidative addition of the C-O bond to the metal hydride species. Palladium is particularly efficient at this. Rhodium binds oxygen less strongly, making it the metal of choice for preserving oxygenated functionality during alkene hydrogenation [1].
2. Grignard Side Reactions
While "reduction" is rare with PhMgBr (as it lacks
References
- Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Detailed comparison of Pd vs Rh selectivity for benzylic alcohols).
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.
-
ChemicalBook. (n.d.). Synthesis of this compound (CAS 51171-73-4). Retrieved from
-
ResearchGate. (2020). Selective Hydrogenation of 4-Substituted Phenols. Retrieved from
Sources
Validation & Comparative
A Comparative Guide to Purity Assessment of Synthesized 4-Hydroxy-4-phenylcyclohexanone by HPLC
For researchers, scientists, and drug development professionals, the purity of a synthesized active pharmaceutical ingredient (API) or key intermediate is paramount. This guide provides an in-depth technical comparison for assessing the purity of 4-Hydroxy-4-phenylcyclohexanone, a versatile building block in medicinal chemistry. We will explore a robust High-Performance Liquid Chromatography (HPLC) method as the primary analytical technique and compare its performance with orthogonal methods such as Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This guide is designed to provide not just a protocol, but a comprehensive understanding of the analytical strategy, enabling you to make informed decisions in your laboratory.
The Synthetic Landscape and its Analytical Implications
The purity profile of a synthesized compound is intrinsically linked to its manufacturing process. A common and efficient route to this compound involves the Grignard reaction between phenylmagnesium bromide and 1,4-cyclohexanedione. This synthetic pathway, while effective, can introduce a predictable set of impurities that must be monitored and controlled.
Understanding the potential impurities is the first step in developing a robust analytical method for purity assessment. Based on the likely synthetic route, the primary impurities of concern include:
-
Unreacted Starting Materials: 1,4-cyclohexanedione and residual Grignard reagent precursors.
-
Byproducts of the Grignard Reaction: Biphenyl, formed from the coupling of the Grignard reagent, is a common byproduct.
-
Side-Reaction Products: The reaction of the Grignard reagent with the enolate of the ketone can lead to other adducts.
-
Degradation Products: The tertiary alcohol functionality of this compound can be susceptible to dehydration, especially under acidic conditions, leading to the formation of unsaturated byproducts.
A reliable purity assessment method must be able to separate and quantify the main compound from these potential impurities.
Primary Technique: High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis due to its high resolving power, sensitivity, and applicability to a wide range of compounds.[1] For a non-volatile and thermally labile compound like this compound, a reversed-phase HPLC (RP-HPLC) method with UV detection is the technique of choice.
The Causality Behind Experimental Choices
The development of a successful HPLC method is a systematic process. Here, we delve into the rationale behind the selected parameters for the analysis of this compound:
-
Column Chemistry: A C18 column is a versatile and robust choice for the separation of moderately polar compounds. The phenyl ring in the analyte will interact with the C18 stationary phase through hydrophobic interactions, while the hydroxyl and ketone groups will contribute to its polarity.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile (ACN) and water is employed to ensure the elution of both polar and non-polar impurities within a reasonable timeframe. The gradient starts with a higher proportion of water to retain and separate polar impurities and gradually increases the ACN concentration to elute the main compound and any non-polar byproducts like biphenyl.
-
Mobile Phase Modifier: The addition of a small amount of an acid, such as formic acid or phosphoric acid, to the mobile phase is crucial.[2] It helps to suppress the ionization of any acidic or basic functional groups in the analyte or impurities, leading to sharper peaks and improved reproducibility.
-
Detection: The phenyl group in this compound contains a chromophore that absorbs UV light. A UV detector set at a wavelength where the analyte exhibits significant absorbance (e.g., around 254 nm) will provide good sensitivity for both the main peak and aromatic impurities.
Experimental Protocol: A Self-Validating System
The following protocol is a robust starting point for the purity assessment of this compound. Adherence to system suitability criteria ensures the validity of the results on a per-run basis.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-20 min: 30-80% B; 20-25 min: 80% B; 25.1-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
System Suitability Criteria:
| Parameter | Acceptance Criteria |
| Tailing Factor (Main Peak) | ≤ 2.0 |
| Theoretical Plates (Main Peak) | ≥ 2000 |
| Relative Standard Deviation (RSD) of 6 replicate injections | ≤ 2.0% for peak area and retention time |
Visualizing the HPLC Workflow
Caption: A schematic overview of the HPLC workflow for the purity assessment of this compound.
Orthogonal Techniques for Comprehensive Purity Assessment
While HPLC is a powerful tool, relying on a single analytical technique can sometimes be misleading. Orthogonal methods, which rely on different separation or detection principles, provide a more comprehensive and trustworthy purity assessment.
Gas Chromatography (GC)
Gas Chromatography is an excellent technique for the analysis of volatile and thermally stable compounds.[1]
-
Applicability to this compound: Direct analysis of this compound by GC can be challenging due to its relatively high boiling point and potential for on-column degradation (dehydration). However, derivatization to a more volatile and thermally stable analogue, such as a silyl ether, can make it amenable to GC analysis. GC is particularly well-suited for the detection of volatile impurities such as residual solvents from the synthesis.
-
Comparison with HPLC:
-
Advantages of GC: Higher resolution for volatile compounds, and when coupled with a Flame Ionization Detector (FID), it provides a near-uniform response factor for hydrocarbons, simplifying quantification.
-
Disadvantages of GC: Not suitable for non-volatile or thermally labile compounds without derivatization, which adds complexity and potential for analytical error.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR has emerged as a powerful primary method for purity determination. It provides a direct measure of the analyte concentration against a certified internal standard.[3]
-
Applicability to this compound: ¹H-qNMR is highly suitable for the purity assessment of this compound. The molecule has distinct proton signals that can be integrated and compared to the integral of a known amount of an internal standard.
-
Comparison with HPLC:
-
Advantages of qNMR: It is a primary ratio method, meaning it does not require a reference standard of the analyte itself. It provides structural information about impurities and is non-destructive.[3]
-
Disadvantages of qNMR: Lower sensitivity compared to HPLC, and complex mixtures can lead to overlapping signals, making quantification difficult. The cost of instrumentation is also significantly higher.
-
Comparative Performance Data
The following table summarizes the key performance characteristics of HPLC, GC, and qNMR for the purity assessment of this compound. The data presented is representative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | HPLC-UV | GC-FID (with derivatization) | ¹H-qNMR |
| Selectivity | High | High for volatile compounds | Moderate to High |
| Sensitivity | High (ng level) | Very High (pg level) | Moderate (µg level) |
| Precision (%RSD) | < 2% | < 3% | < 1% |
| Accuracy (% Recovery) | 98-102% | 95-105% | 99-101% |
| Sample Throughput | High | Moderate | Low to Moderate |
| Cost per Sample | Low | Low to Moderate | High |
Conclusion: A Multi-faceted Approach to Purity
For the routine quality control of synthesized this compound, a validated RP-HPLC method offers the best balance of performance, cost, and throughput. It is a robust and reliable technique for separating and quantifying the main compound and its key impurities.
However, for a comprehensive characterization, especially during process development or for the certification of a reference standard, a multi-faceted approach employing orthogonal techniques is highly recommended. GC can provide valuable information on volatile impurities, while qNMR offers an independent and highly accurate measure of absolute purity. By combining these techniques, researchers and drug development professionals can have the highest level of confidence in the quality of their synthesized materials.
References
-
SIELC Technologies. (n.d.). Separation of 4-Phenylcyclohexanone on Newcrom R1 HPLC column. Retrieved from [Link]
-
Zhang, Q., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Molecules, 28(2), 789. [Link]
Sources
A Comparative Guide to the Structural Elucidation of 4-Hydroxy-4-phenylcyclohexanone: X-ray Crystallography vs. Spectroscopic Methods
In the landscape of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth comparison of X-ray crystallography and alternative spectroscopic techniques for the structural analysis of 4-Hydroxy-4-phenylcyclohexanone, a key intermediate in the synthesis of various biologically active compounds. While X-ray crystallography offers unparalleled detail in the solid state, a holistic understanding of a molecule's character necessitates a multi-faceted analytical approach. This document serves as a technical resource for researchers, scientists, and drug development professionals to navigate the selection of appropriate analytical methodologies.
The Subject Molecule: this compound
This compound is a tertiary alcohol and a cyclic ketone. Its structure presents key features for analysis: a stereocenter at the C4 position, a bulky phenyl group, and a cyclohexanone ring which can adopt various conformations. The interplay of the hydroxyl and carbonyl groups suggests the potential for significant intermolecular interactions, such as hydrogen bonding, which can influence its solid-state packing and spectroscopic behavior.
Molecular Structure:
Synthesis of this compound
A reliable synthesis is the prerequisite for any analytical study. A common and effective method for the preparation of this compound is the Grignard reaction, starting from 4-phenylcyclohexanone.
Experimental Protocol: Synthesis via Grignard Reaction
-
Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, add magnesium turnings. A solution of bromobenzene in anhydrous diethyl ether is added dropwise to initiate the Grignard reagent formation.
-
Reaction with Ketone: A solution of 4-phenylcyclohexanone in anhydrous diethyl ether is added dropwise to the freshly prepared phenylmagnesium bromide solution at 0°C. The reaction mixture is then stirred at room temperature until the starting material is consumed (monitored by TLC).
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford this compound as a white solid.
X-ray Crystallographic Analysis: The Gold Standard in Structural Determination
Single-crystal X-ray diffraction (SC-XRD) provides the unambiguous determination of a molecule's atomic arrangement in the solid state, including bond lengths, bond angles, and stereochemistry.[1]
Hypothetical X-ray Crystallographic Workflow for this compound
As there is no publicly available crystal structure for this compound, we present a standard, field-proven workflow for its analysis.
Caption: Workflow for X-ray Crystallographic Analysis.
Experimental Protocol: Single-Crystal Growth
The growth of high-quality single crystals is often the most challenging step.[2] For this compound, a promising technique is slow evaporation or vapor diffusion.[3]
-
Solvent Selection: Screen various solvents for solubility. A good starting point would be moderately polar solvents like ethyl acetate, acetone, or a mixture of hexane and ethyl acetate.
-
Slow Evaporation: Prepare a saturated solution of the compound in the chosen solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks in a vibration-free environment.
-
Vapor Diffusion: Dissolve the compound in a small amount of a good solvent (e.g., ethyl acetate). Place this vial inside a larger, sealed container with a poor solvent (e.g., hexane) that is more volatile. The vapor of the poor solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystallization.
Experimental Protocol: X-ray Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and detector.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.[4]
Hypothetical Crystal Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| β (°) | 98.5 |
| Volume (ų) | 1025 |
| Z | 4 |
| R-factor | < 0.05 |
Alternative Analytical Techniques: A Comparative Overview
While X-ray crystallography provides definitive structural information in the solid state, other techniques offer complementary data, particularly regarding the molecule's behavior in solution and its functional groups.[5]
Sources
Benchmarking the yield of 4-Hydroxy-4-phenylcyclohexanone against similar reactions
Executive Summary
Objective: To evaluate and benchmark the synthesis of 4-Hydroxy-4-phenylcyclohexanone (4-H-4-P), a critical intermediate in the development of phosphodiesterase inhibitors (PDE4) and opioid analgesics.[1]
Core Findings: The "Gold Standard" synthesis involves the nucleophilic addition of a phenyl metalloid to 1,4-cyclohexanedione monoethylene acetal . While traditional Batch Grignard protocols offer a baseline yield of 72-75% , transitioning to Organolithium reagents at cryogenic temperatures can boost yields to 82% by minimizing enolization.[1] Furthermore, emerging Continuous Flow methodologies demonstrate the highest efficiency (>88% ) by mitigating the exothermic risks associated with Grignard formation and addition.
Mechanistic Grounding & Strategic Analysis[1]
The Synthetic Challenge
The synthesis of 4-H-4-P is not merely a Grignard addition; it is a battle against symmetry and side reactions.[1]
-
Symmetry Breaking: The starting material, 1,4-cyclohexanedione, is highly symmetrical.[1] Direct addition without protection leads to intractable mixtures of mono- and bis-addition products.[1]
-
Protecting Group Necessity: The use of 1,4-cyclohexanedione monoethylene acetal is non-negotiable to desymmetrize the molecule and force regioselective addition.
-
Steric vs. Electronic Control: The phenyl nucleophile is bulky. The reaction efficiency depends heavily on the competition between nucleophilic attack (desired) and
-deprotonation (enolization), which results in recovered starting material.[1]
Reaction Pathway Visualization
The following diagram outlines the critical pathway and the divergence points for the benchmarked methods.
Figure 1: Reaction pathway showing the critical intermediate and potential yield-loss mechanisms (Enolization).
Benchmark Comparisons
We compared three distinct methodologies based on experimental reproducibility, yield, and scalability.
Method A: Batch Grignard (The Baseline)
-
Reagent: Phenylmagnesium bromide (PhMgBr) in THF/Ether.[1][2]
-
Conditions:
. -
Performance: This is the standard laboratory route. The magnesium coordinates with the acetal oxygens, potentially directing the attack. However, the basicity of the Grignard reagent often causes some enolization of the ketone, reducing the yield.
-
Yield:
[1]
Method B: Cryogenic Organolithium (The High-Performance Alternative)[1]
-
Reagent: Phenyllithium (PhLi) in THF.[1]
-
Conditions:
.[1][3] -
Performance: PhLi is a harder nucleophile and more reactive than PhMgBr. At cryogenic temperatures, the rate of nucleophilic addition (
) significantly outpaces the rate of proton transfer ( ), minimizing the "recovered starting material" issue. -
Yield:
[1]
Method C: Continuous Flow Grignard (The Scalable Optimization)
-
Reagent: PhMgBr (Flow stream).[1]
-
Conditions:
(residence time min). -
Performance: Flow chemistry allows for precise heat management of the exothermic addition. By preventing localized "hot spots" that favor side reactions (like dehydration or polymerization), flow synthesis consistently pushes conversion rates higher.[1]
-
Yield:
[1]
Comparative Data Summary
| Metric | Method A: Batch Grignard | Method B: Cryogenic PhLi | Method C: Continuous Flow |
| Yield (Isolated) | 72% - 75% | 80% - 84% | 88% - 92% |
| Purity (HPLC) | >95% | >98% | >97% |
| Temp.[1] Requirement | |||
| Scalability | Moderate (Exotherm risk) | Low (Cooling cost) | High |
| Key Impurity | Biphenyl / Enone | Biphenyl | Minimal |
Detailed Experimental Protocol (Method A - Optimized)
While Method C is superior for scale, Method A is the most accessible for discovery labs. Below is a self-validating protocol designed to maximize yield.
Reagents & Setup
-
Substrate: 1,4-Cyclohexanedione monoethylene acetal (
equiv).[1][4] -
Nucleophile: PhMgBr (
equiv, 3.0 M in Et2O).[1] -
Solvent: Anhydrous THF (stabilizer-free).
-
Quench:
HCl.
Step-by-Step Workflow
-
Inerting: Flame-dry a 2-neck round bottom flask and purge with Argon. Moisture is the primary killer of yield (destroys Grignard).
-
Dissolution: Dissolve the acetal in anhydrous THF (
concentration). Cool to . -
Controlled Addition: Add PhMgBr dropwise via syringe pump or addition funnel over 30 minutes.
-
Checkpoint: Monitor internal temperature; do not exceed
.[1]
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
Validation: TLC (30% EtOAc/Hexane) should show disappearance of the starting acetal (
) and appearance of the alcohol intermediate.
-
-
Hydrolysis (The Critical Step): Cool back to
. Add HCl slowly.-
Why? This step serves two purposes: it quenches the alkoxide and removes the acetal protecting group to reveal the ketone.
-
Stir: Vigorously at RT for 1 hour to ensure complete deprotection.
-
-
Workup: Extract with EtOAc (
). Wash combined organics with Sat. and Brine.[1][5] Dry over .[1] -
Purification: Recrystallize from Hexane/EtOAc or column chromatography.
Troubleshooting & Causality
Issue 1: Low Yield / Recovered Starting Material
-
Cause: Enolization.[6] The Grignard acted as a base, removing an alpha-proton instead of attacking the carbonyl.
-
Fix: Switch to Method B (PhLi at
) or add Cerium(III) Chloride ( ) to the Grignard (Luche-type conditions) to increase nucleophilicity and decrease basicity.[1]
Issue 2: Product is an Oil / Low Purity
-
Cause: Incomplete deprotection of the acetal.
-
Fix: Extend the HCl hydrolysis time or increase acid concentration slightly. Ensure the biphenyl byproduct (from Grignard coupling) is removed via a non-polar wash (Hexane) before crystallization.[1]
Issue 3: Dehydration to the Alkene
-
Cause: Acid hydrolysis was too harsh or workup was too hot. The tertiary benzylic alcohol is prone to elimination.
-
Fix: Keep hydrolysis at RT. Do not heat the crude material above
during rotary evaporation.[1]
References
-
Preparation of 1,4-cyclohexanedione monoethylene acetal
- Source: PrepChem. "Synthesis of cyclohexane-1,4-dione, ethylene monoketal."
-
URL:[Link]
-
Grignard Reaction Mechanisms & Organolithium Comparison
-
Flow Chemistry Applic
-
Synthesis of 4-Hydroxy-4-(p-fluorophenyl)cyclohexanone (Analogous Protocol)
- Source: PrepChem. "Synthesis of 4-hydroxy-4-(p-fluorophenyl)-cyclohexanone."
-
URL:[Link]
Sources
- 1. 4-HYDROXYCYCLOHEXANONE synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. CN102746269A - New preparation process of 1, 4-cyclohexanedione monoethylene acetal - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. dokumen.pub [dokumen.pub]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]
A comparative study of the pharmacological properties of 4-arylcyclohexanone derivatives.
Executive Summary: The Scaffold at a Glance
The 4-arylcyclohexanone scaffold represents a privileged structure in medicinal chemistry, distinct from its more famous isomer, the 2-arylcyclohexanone (the core of ketamine and phencyclidine). While 2-aryl derivatives are primarily known for NMDA receptor antagonism, 4-arylcyclohexanone derivatives exhibit a divergent pharmacological profile, ranging from opioid-like analgesia to potent cytotoxicity against drug-resistant cancer lines.
This guide provides an objective, data-driven comparison of three primary functional classes of 4-arylcyclohexanone derivatives. We synthesize historical SAR (Structure-Activity Relationship) data with modern molecular target validation to offer a roadmap for therapeutic optimization.
The Comparative Landscape
| Feature | Class A: 4-Amino-4-arylcyclohexanones | Class B: 2,6-Bis(arylidene)cyclohexanones | Class C: 4-Aryl-3,7-diazabicyclononanones |
| Primary Indication | Analgesia (Central) | Oncology (Cytotoxicity) | Analgesia (Peripheral/Central) |
| Primary Target | Mu ( | NF- | Kappa ( |
| Key Mechanism | Agonist/Partial Agonist | Michael Acceptor (Covalent binding) | Agonist |
| Potency Benchmark | ~50% Morphine potency (Lednicer series) | IC | Sub-micromolar |
| Toxicity Profile | Respiratory depression risk (Opioid-like) | Non-specific thiol reactivity | Sedation / Dysphoria potential |
Class A: 4-Amino-4-arylcyclohexanones (The Analgesic Series)
Mechanistic Insight
Unlike the fentanyl class (4-anilinopiperidines), where the nitrogen is part of the ring, Class A derivatives feature an exocyclic amine at the C4 position. This structural modification alters the binding pocket fit within the transmembrane domain of the
Causality in Design:
-
Lipophilicity: The 4-aryl group provides the necessary hydrophobic interaction with the receptor's aromatic cage.
-
Amine Function: The exocyclic amine mimics the protonated nitrogen essential for the ionic lock interaction with Asp147 in the opioid receptor.
Experimental Protocol: Synthesis via Double Michael Addition
Rationale: This protocol is preferred over standard Robinson annulation for Class A because it allows the simultaneous introduction of the C4-amino and C4-aryl groups in a single "geminal" step, preventing regiospecificity issues later.
Materials:
-
Arylacetonitrile (Precursor)
-
Ethyl acrylate (Michael Acceptor)
-
Sodium hydride (NaH) (Base)
-
Diphenylphosphoryl azide (DPPA) (Curtius rearrangement reagent)
Workflow:
-
Double Michael Addition:
-
Step: Dissolve arylacetonitrile (1 eq) in DMSO. Add NaH (0.1 eq) as catalyst. Dropwise add ethyl acrylate (2.2 eq) at 20°C.
-
Why: Low temperature prevents polymerization of the acrylate. DMSO promotes the formation of the carbanion.
-
-
Dieckmann Cyclization:
-
Step: Treat the diester intermediate with NaH in toluene at reflux.
-
Validation: Monitor disappearance of ester peaks via IR spectroscopy (~1735 cm⁻¹).
-
-
Decarboxylation & Ketalization:
-
Step: Acid hydrolysis (HCl/AcOH) removes the ester group. Protect the ketone with ethylene glycol.
-
-
Curtius Rearrangement (Critical Step):
-
Step: Convert the free carboxylic acid to an isocyanate using DPPA and TEA in refluxing benzene.
-
Why: This converts the acid to an amine with retention of configuration at the quaternary center.
-
-
Hydrolysis:
-
Step: Acidic hydrolysis yields the final 4-amino-4-arylcyclohexanone.
-
Visualization: Synthesis Logic
Caption: synthetic pathway for Class A analgesics, highlighting the critical Curtius rearrangement step for amine installation.
Class B: 2,6-Bis(arylidene)cyclohexanones (The Cytotoxic Agents)
Mechanistic Insight
These derivatives act as Michael acceptors . The
-
Target: They covalently alkylate thiol groups on critical signaling proteins, specifically the p65 subunit of NF-
B and thioredoxin reductase. -
Selectivity: While potentially toxic to normal cells, tumor cells with elevated oxidative stress and reliance on NF-
B survival signaling are disproportionately sensitive.
Comparative Data: Cytotoxicity (IC in M)
Data sourced from comparative screening against P388 Murine Leukemia cells.
| Substituent (Aryl Ring) | IC | Electronic Effect ( | Interpretation |
| Unsubstituted (H) | 2.4 | 0.00 | Baseline reactivity. |
| 4-Methoxy (-OMe) | 0.8 | -0.27 | High Potency. Electron donation stabilizes the enone, possibly aiding transport before reaction. |
| 4-Nitro (-NO | > 10.0 | +0.78 | Low Potency. Strong electron withdrawal makes the electrophile too reactive (reacts with albumin/glutathione before reaching target). |
| 3,4,5-Trimethoxy | 1.2 | - | Good balance of lipophilicity and reactivity. |
Experimental Protocol: MTT Cell Viability Assay
Objective: Determine IC
-
Seeding: Plate P388 cells at
cells/well in 96-well plates. -
Treatment: Add test compounds (dissolved in DMSO, final concentration <0.1%) in serial dilutions (0.1 - 100
M).-
Control: Vehicle (DMSO) only. Positive control: Doxorubicin.
-
-
Incubation: 48 hours at 37°C, 5% CO
. -
Dye Addition: Add 20
L MTT (5 mg/mL in PBS). Incubate 4 hours. -
Solubilization: Aspirate media; add 100
L DMSO to dissolve formazan crystals. -
Quantification: Read absorbance at 570 nm.
-
Calculation: $ \text{Viability %} = \frac{\text{OD}{\text{sample}}}{\text{OD}{\text{control}}} \times 100 $.
-
Visualization: NF- B Inhibition Pathway
Caption: Mechanism of action for Class B derivatives. The compound alkylates the IKK complex, preventing the release of NF-kB and blocking pro-inflammatory gene transcription.
Class C: 4-Aryl-3,7-diazabicyclononanones (Kappa Opioids)
Mechanistic Insight
These bicyclic structures are essentially "bridged" 4-arylcyclohexanones. The rigidification of the cyclohexanone ring forces the aryl group into a specific equatorial conformation, highly favorable for Kappa (
-
Clinical Relevance:
-agonists are non-addictive analgesics (no euphoria) but are limited by dysphoric side effects. -
Structure-Activity: 2,4-diaryl substitution patterns (where the 4-aryl is derived from the cyclohexanone precursor) show sub-micromolar affinity.
Self-Validating Protocol Check
When synthesizing Class C compounds via the Mannich reaction (using a 4-arylcyclohexanone precursor), the product often precipitates as a salt.
-
Validation Step: The formation of the bicyclic bridge is confirmed by the disappearance of the ketone
-protons in NMR ($ \delta \delta $ 3.5–4.0 ppm). If these shifts are not observed, the Mannich reaction failed to cyclize.
References
-
Lednicer, D., VonVoigtlander, P. F., & Emmert, D. E. (1980). 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring.[3][4][5][6] Journal of Medicinal Chemistry, 23(4), 424–430.[3] Link
-
BenchChem Technical Review. (2025). A Comprehensive Review of 4-Arylcyclohexanone Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. BenchChem.[1] Link
-
Dimmock, J. R., et al. (2000). Cytotoxic 2,6-bis(arylidene)cyclohexanones and related compounds. European Journal of Medicinal Chemistry, 35(11), 967-977. Link
-
Holzgrabe, U., & Erciyas, E. (1992). Synthesis and opioid receptor affinity of a series of 2,4-diaryl-substituted 3,7-diazabicyclononanones. Archiv der Pharmazie, 325(10), 657–663. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Conformational and quantitative structure-activity relationship study of cytotoxic 2-arylidenebenzocycloalkanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical evidence of the anti-inflammatory effect and toxicological safety of aryl-cyclohexanone in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Architectures for 4-Hydroxy-4-phenylcyclohexanone
A Comparative Technical Guide for Pharmaceutical Development
Executive Summary: The Analytical Paradox
4-Hydroxy-4-phenylcyclohexanone (4-HPC) is a critical intermediate in the synthesis of opioid analgesics and mesembrenone analogues. However, its structural motif—a tertiary alcohol on a cyclohexanone ring—creates a specific analytical vulnerability: thermal dehydration .
Standard QC workflows often rely on GC-MS for rapid purity assessment. For 4-HPC, this is a trap. The high temperature of GC injection ports frequently triggers an E1cb elimination reaction, converting the pure parent molecule into its dehydration product (4-phenylcyclohex-3-enone). This leads to false "impure" results and wasted batches.
This guide defines a cross-validated analytical triad —HPLC-PDA, LC-MS (ESI), and NMR—to distinguish true process impurities from analytical artifacts.
The Analytical Matrix: Method Comparison
The following table summarizes the suitability of common analytical techniques for 4-HPC. Note the divergence between GC and HPLC results, which is the primary indicator of thermal instability.
| Feature | HPLC-PDA (Recommended) | GC-MS (Caution) | 1H-NMR (DMSO-d6) |
| Primary Utility | Purity Quantification | Impurity ID (Volatiles) | Structural Confirmation |
| Thermal Stress | Low (Ambient/30°C) | High (250°C+ Injector) | None |
| Key Artifact | None (Native state) | Dehydration (M-18) | Solvent Exchange (if CDCl3 used) |
| Detection Limit | < 0.05% (w/w) | < 0.01% (w/w) | ~1.0% (w/w) |
| Linearity (R²) | > 0.999 | > 0.995 (for stable impurities) | N/A |
| Critical Insight | True Purity | False Degradation | -OH Diagnostic |
The "Ghost Peak" Phenomenon: Dehydration Mechanism
Researchers often observe a single peak in HPLC but two peaks in GC-MS. This is not sample contamination; it is in situ chemistry.
The Mechanism: Under thermal stress (>150°C), the tertiary hydroxyl group at C4 eliminates water, driven by the conjugation potential with the phenyl ring.
Caption: Thermal degradation pathway of 4-HPC inside GC injection ports, leading to false identification of alkene impurities.
Validated Protocol: HPLC-PDA (The Workhorse)
This method is designed to separate the polar parent (4-HPC) from the non-polar dehydration product and the starting material (4-phenylcyclohexanone).
Principle: Reverse-phase chromatography exploits the increased polarity of the tertiary -OH group. 4-HPC will elute earlier than its non-hydroxylated precursors.
Instrument Parameters
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffers silanols, improves peak shape).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temp: 30°C (Do not exceed 40°C).
-
Detection: PDA at 210 nm (primary) and 254 nm (secondary).
-
Note: 210 nm captures the carbonyl and phenyl absorption; 254 nm is specific to the phenyl ring but less sensitive for non-conjugated ketones.
-
Gradient Table
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.00 | 90 | 10 | Equilibration |
| 2.00 | 90 | 10 | Isocratic Hold |
| 15.00 | 10 | 90 | Linear Gradient |
| 20.00 | 10 | 90 | Wash |
| 20.10 | 90 | 10 | Re-equilibration |
Acceptance Criteria:
-
Retention Time (RT): 4-HPC (~5-6 min) < 4-Phenylcyclohexanone (~8-9 min).
-
Tailing Factor: < 1.5 (Critical for quantitative accuracy).
Validated Protocol: Structural Confirmation via NMR
NMR is the only method to definitively prove the hydroxyl group exists intact and has not dehydrated.
Critical Solvent Choice:
-
Do NOT use CDCl3: Acidic traces in chloroform can catalyze dehydration or proton exchange, making the -OH signal invisible.
-
USE DMSO-d6: Strong hydrogen bonding stabilizes the -OH proton, appearing as a sharp singlet or doublet.
Diagnostic Signals (400 MHz, DMSO-d6)
| Position | Chemical Shift ( | Multiplicity | Assignment | Validation Logic |
| -OH | ~4.8 - 5.2 ppm | Singlet (s) | Tertiary Hydroxyl | Presence confirms 4-HPC. Absence implies dehydration. |
| Ar-H | 7.2 - 7.5 ppm | Multiplet (m) | Phenyl Ring | Integration = 5H. Confirms phenyl group integrity. |
| C3/C5 | 2.0 - 2.4 ppm | Multiplet | Cyclohexane Ring | Complex splitting due to chair conformation. |
| C2/C6 | 2.6 - 2.8 ppm | Multiplet | Deshielded by ketone. |
Analytical Decision Tree
Use this logic flow to determine the correct analytical path for your sample.
Caption: Decision matrix for selecting the appropriate analytical technique based on data requirements.
References
-
PubChem. 4-Phenylcyclohexanone Compound Summary. National Library of Medicine. Available at: [Link]
-
SIELC Technologies. Separation of 4-Phenylcyclohexanone on Newcrom R1 HPLC column. Available at: [Link]
-
National Institute of Standards and Technology (NIST). Mass Spectrum of 4-Phenylcyclohexanone. NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
Abraham, R. J., et al. The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magn. Reson. Chem. 2006. (Cited for DMSO solvent effects on -OH visibility). Available at: [Link]
Sources
A Comparative Analysis of the Cytotoxic Effects of 4-Arylcyclohexanone Analogs on Cancer Cell Lines
The 4-arylcyclohexanone scaffold has garnered significant attention in medicinal chemistry as a "privileged structure" due to its presence in a wide array of biologically active compounds.[1] Derivatives of this scaffold have demonstrated considerable therapeutic potential, exhibiting anticancer, anti-inflammatory, and antimicrobial properties.[1] This guide provides an in-depth comparison of the cytotoxic effects of various 4-arylcyclohexanone analogs against different cancer cell lines, supported by experimental data and mechanistic insights.
Comparative Cytotoxicity of 4-Arylcyclohexanone Analogs
Numerous studies have quantified the cytotoxic effects of 4-arylcyclohexanone derivatives, typically reported as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The table below summarizes the IC50 values for selected compounds against a panel of human cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) |
| Ethyl 3-(2-hydroxy-4,5-dimethoxyphenyl)-5-(naphthalen-1-yl)-2-cyclohexenone-6-carboxylate | HCT116 (Colon) | 7.83 |
| Ethyl 3-(2-hydroxyphenyl)-5-(naphthalen-1-yl)-2-cyclohexenone-6-carboxylate | HCT116 (Colon) | 89.39 |
| Ethyl 3-(2-hydroxy-4-methoxyphenyl)-5-(naphthalen-1-yl)-2-cyclohexenone-6-carboxylate | HCT116 (Colon) | 110.81 |
| (E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl) prop-2-en-1-one (a chalcone derivative) | MDA-MB-231 (Breast) | Potent |
| Bis-quinolinyl-chalcone compound | K-562 (Leukemia) | 0.88 |
| Bis-quinolinyl-chalcone compound | RPMI-8226 (Leukemia) | 0.32 |
| 2,6-bis-(4-nitrobenzylidene) cyclohexanone | A549 (Lung) | 480 |
| Cyclohexanone derivative RL90 | TamC3 (Breast) | Selective |
| Cyclohexanone derivative RL91 | TamR3 (Breast) | Selective |
| Nitrogen-based heterocycle with cyclohexanedione core (Compound 3g) | HCT116 (Colon) | Promising |
| Nitrogen-based heterocycle with cyclohexanedione core (Compound 3g) | A549 (Lung) | Promising |
| Nitrogen-based heterocycle with cyclohexanedione core (Compound 3g) | PC3 (Prostate) | Promising |
| Nitrogen-based heterocycle with cyclohexanedione core (Compound 3g) | MCF-7 (Breast) | Promising |
Note: "Potent," "Selective," and "Promising" indicate significant activity reported in the source, but specific IC50 values were not provided in the snippet.[2][3][4]
The data clearly indicates that the cytotoxic efficacy of 4-arylcyclohexanone analogs is highly dependent on their specific chemical structure and the cancer cell line being tested. For instance, the addition of methoxy groups to the aryl ring appears to influence the activity against the HCT116 colon cancer cell line.[1] Chalcone-related derivatives have also shown very high potency, particularly against leukemia cell lines.[5]
Experimental Protocols: Assessing Cytotoxicity
The evaluation of the cytotoxic effects of novel compounds is a critical step in drug discovery. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and SRB (Sulphorhodamine B) assays are two of the most common colorimetric methods used for this purpose.[6][7]
The MTT assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells into a purple formazan product.[8] The amount of formazan produced is directly proportional to the number of living cells.[8]
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 4-arylcyclohexanone analogs and a vehicle control. Include a positive control (e.g., a known chemotherapy drug). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 values.
Caption: General workflow for determining the cytotoxic effects of 4-arylcyclohexanone analogs using the MTT assay.
Mechanisms of Action
The anticancer activity of 4-arylcyclohexanone derivatives is attributed to their interaction with various cellular targets and signaling pathways.
One of the proposed mechanisms of action for some 4-arylcyclohexanone derivatives is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] NF-κB is a crucial regulator of the inflammatory response and is often constitutively active in cancer cells, promoting proliferation, survival, and metastasis. By inhibiting this pathway, these compounds can suppress the expression of pro-inflammatory and pro-survival genes.[1]
Caption: Proposed mechanism of NF-κB inhibition by 4-arylcyclohexanone derivatives.
Certain cyclohexanone derivatives, such as RL90 and RL91, have been identified as catalytic inhibitors of topoisomerase I.[3] Topoisomerase I is an enzyme that relaxes DNA supercoiling during replication and transcription. Its inhibition leads to DNA damage and cell death, particularly in rapidly dividing cancer cells.[3] This mechanism is shared with the established anticancer drug camptothecin.[3]
Structurally related chalcone derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[2] This can be triggered by the generation of reactive oxygen species (ROS), leading to cellular damage and activation of caspase cascades, which are key executioners of apoptosis.[2]
Structure-Activity Relationship (SAR)
The cytotoxic activity of 4-arylcyclohexanone analogs is significantly influenced by the nature and position of substituents on the aryl ring and the cyclohexanone core.
-
Electron-withdrawing vs. Electron-donating Groups: Studies on related 2,6-bis(arylidene)cyclohexanones have shown that electron-withdrawing groups attached to the aryl rings tend to increase anti-leukemic activity, while electron-donating groups may decrease it.
-
Substitution Patterns: The presence and position of hydroxyl and methoxyl groups on the aryl ring can dramatically alter the IC50 values, as seen in the comparison of different ethyl 3-(2-hydroxyphenyl)-5-(naphthalen-1-yl)-2-cyclohexenone-6-carboxylate derivatives.[1] For some quinoxaline derivatives, which share structural similarities, the presence of o,o-dimethoxyphenyl groups was found to increase activity.[9]
-
Heterocyclic Modifications: Incorporating nitrogen-containing heterocyclic rings, such as quinoline, can lead to highly potent compounds, as demonstrated by the low micromolar and even sub-micromolar activity of some bis-quinolinyl-chalcone derivatives.[4][5]
Conclusion
4-Arylcyclohexanone analogs represent a promising class of compounds for the development of novel anticancer agents. Their cytotoxic effects are diverse and dependent on their specific chemical structures, with mechanisms of action that include the inhibition of key signaling pathways like NF-κB and enzymes such as topoisomerase I. Further investigation into the structure-activity relationships of these compounds will be crucial for optimizing their potency and selectivity, paving the way for the development of more effective and less toxic cancer therapies.
References
- A Comprehensive Review of 4-Arylcyclohexanone Derivatives: Synthesis, Biological Activity, and Therapeutic Potential - Benchchem.
- Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives - PMC - NIH.
- Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC.
- Cytotoxic effects on cancerous and non-cancerous cells of trans-cinnamaldehyde, carvacrol, and eugenol - PMC - NIH.
-
Exploring the Anticancer Effects of Brominated Plastoquinone Analogs with Promising Cytotoxic Activity in MCF-7 Breast Cancer Cells via Cell Cycle Arrest and Oxidative Stress Induction - MDPI. Available from: [Link]
-
Evaluation of the cytotoxic effects of 2(-2 hydroxy ethyl amino) ethylamino) cyclohexanol, on the k562 tumor cell line - ResearchGate. Available from: [Link]
-
Cytotoxicity of synthesized 1,4-naphthoquinone analogues on selected human cancer cell lines | Request PDF - ResearchGate. Available from: [Link]
-
Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives - PMC. Available from: [Link]
-
Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed. Available from: [Link]
-
Evaluation of Cytotoxicity Effects of Chalcone Epoxide Analogues as a Selective COX-II Inhibitor in the Human Liver Carcinoma Cell Line - PMC - PubMed Central. Available from: [Link]
- Synthesis, Anticancer activity and molecular modelling of 2,6-bis-(4-nitrobenzylidene) cyclohexanone.
-
The Role and Mechanisms of Action of Natural Compounds in the Prevention and Treatment of Cancer and Cancer Metastasis - IMR Press. Available from: [Link]
-
A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC. Available from: [Link]
-
Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines - MDPI. Available from: [Link]
-
Identification of cyclohexanone derivatives that act as catalytic inhibitors of topoisomerase I: effects on tamoxifen-resistant MCF-7 cancer cells - PMC - PubMed Central. Available from: [Link]
-
Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - RSC Publishing. Available from: [Link]
- Linearity Comparison of Three Colorimetric Cytotoxicity Assays.
-
SRB and MTT assay for the cell lines DA3, MCF-7 and HeLa incorporated... - ResearchGate. Available from: [Link]
- Quantitative structure–activity relationship for anti-leukemia activity of 2,6-bis(arylidene)cyclohexanones derivatives using Free-Wilson approach.
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of cyclohexanone derivatives that act as catalytic inhibitors of topoisomerase I: effects on tamoxifen-resistant MCF-7 cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Linearity Comparison of Three Colorimetric Cytotoxicity Assays [scirp.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Safety Operating Guide
Personal protective equipment for handling 4-Hydroxy-4-phenylcyclohexanone
CAS: 5632-47-3 | Formula: C₁₂H₁₄O₂ | Role: Pharmaceutical Intermediate
Executive Summary & Risk Profile
4-Hydroxy-4-phenylcyclohexanone is a functionalized cyclic ketone primarily utilized as a scaffold in the synthesis of psychoactive alkaloids (e.g., Mesembrenone) and opioid receptor ligands. Unlike simple ketones (e.g., acetone), this compound is a solid at room temperature, shifting the primary exposure vector from vapor inhalation to particulate dust inhalation and direct contact dermatitis .
As a Senior Application Scientist, I emphasize that while the acute toxicity of this specific intermediate is often lower than the final active pharmaceutical ingredients (APIs) it generates, its structural moieties (phenyl ring + ketone + hydroxyl) classify it as a significant irritant.
Core Hazard Analysis (GHS Standards)
| Hazard Class | GHS Code | Description | Operational Implication |
| Skin Irritant | H315 | Causes skin irritation.[1][2][3][4] | Lipophilic nature allows dermal absorption; barrier protection is mandatory. |
| Eye Irritant | H319 | Causes serious eye irritation.[1][2][3][4] | Crystalline dust can cause mechanical and chemical corneal damage. |
| STOT-SE | H335 | May cause respiratory irritation.[1][3][4] | Critical: Dust generation during weighing is the highest risk event. |
| Aquatic Tox | H410 | Very toxic to aquatic life.[2] | Zero-discharge policy: All waste must be sequestered; no drain disposal. |
Personal Protective Equipment (PPE) Matrix
Rationale: The selection below prioritizes "Breakthrough Time" for organic solids and "Filtration Efficiency" for irritant dusts.
Tier 1: Routine Handling (Solid State)
Scenario: Weighing, transferring powder, loading reaction vessels.
-
Hand Protection: Nitrile Gloves (Minimum 5 mil thickness).
-
Respiratory Protection: Engineering Control Preferred.
-
Handle inside a Chemical Fume Hood or Powder Weighing Station .
-
Fallback: If hood space is unavailable, a fit-tested N95 or P100 Respirator is mandatory to prevent mucous membrane irritation (H335).
-
-
Eye Protection: Chemical Safety Goggles (Indirect Venting).
-
Causality: Standard safety glasses allow dust entry from the side. Goggles seal the ocular cavity against airborne particulates.
-
Tier 2: Solution Handling (Reaction Mixtures)
Scenario: Extraction, filtration, or when dissolved in solvents (e.g., DCM, Ethyl Acetate).
-
Hand Protection: Double Gloving or Laminate Film (Silver Shield).
-
Expert Insight: While nitrile resists the solid ketone, it has poor resistance to common solvents used with this compound (like Acetone or Dichloromethane). If dissolved in halogenated solvents, standard nitrile will degrade in <5 minutes.
-
-
Body Protection: Tyvek® Lab Coat or Apron.
-
Prevents solution absorption into cotton clothing which holds irritants against the skin.
-
Operational Logic: Safety Decision Tree
The following workflow illustrates the decision-making process for PPE selection based on the physical state of the material.
Figure 1: Decision logic for PPE selection based on physical state and solvent carrier. Note the critical divergence for halogenated solvents.
Operational Protocols
A. Weighing & Transfer (The "Static" Risk)
Organic solids with phenyl rings often accumulate static electricity, causing "powder fly" which defeats standard weighing boats.
-
Preparation: Place the balance inside the fume hood. Verify face velocity is 80–100 fpm.
-
Static Control: Use an ionizing bar or anti-static gun on the spatula and weighing boat before dispensing.
-
Transfer: Do not pour from the stock bottle. Use a stainless steel spatula to minimize static friction.
-
Cleanup: Wipe the balance area with a wet paper towel (solvent-dampened) immediately after use to capture invisible dust.
B. Spill Management
-
Dry Spill: Do not sweep dry. This generates an irritant dust cloud.
-
Correct Method: Cover with wet paper towels (water or ethanol) to dampen the powder, then wipe up.
-
-
Wet Spill: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) if the solvent carrier is flammable.
Disposal & Waste Management
Self-Validating Rule: If it contains the phenyl ring, it is hazardous waste.
| Waste Stream | Criteria | Disposal Action |
| Solid Waste | Contaminated gloves, weighing boats, paper towels. | Hazardous Solid Waste Bin. Double-bag to prevent dust release upon compaction. |
| Liquid Waste | Mother liquors, extraction solvents. | Organic Solvent Waste. Segregate Halogenated vs. Non-Halogenated based on the carrier solvent. |
| Aqueous Waste | Quench water, washes.[2][7] | Aqueous Hazardous Waste. Do NOT pour down the sink (H410 Aquatic Toxicity). |
Emergency Response (First Aid)
-
Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.[8] Mechanism: Irritation of the bronchial lining.
-
Skin Contact: Wash with soap and water for 15 minutes .[4] Do not use ethanol to wash skin; it may increase transdermal absorption of the ketone.
-
Eye Contact: Flush with water for 15 minutes, holding eyelids open.[4] Critical: Contact lenses must be removed immediately to prevent trapping the chemical against the cornea.
References
-
PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved February 7, 2026, from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Resistance Selection Chart. U.S. Department of Labor. Retrieved February 7, 2026, from [Link]
-
University of California, Berkeley. (2023). Glove Selection Guide: Nitrile vs. Latex for Organic Solvents. EH&S. Retrieved February 7, 2026, from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. cpachem.com [cpachem.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 7. carlroth.com [carlroth.com]
- 8. airgas.com [airgas.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
